3,4,5-trimethoxy-N-methylbenzamide
描述
The exact mass of the compound 3,4,5-trimethoxy-N-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5-trimethoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
55100-33-9 |
|---|---|
分子式 |
C11H15NO4 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C11H15NO4/c1-12-11(13)7-5-8(14-2)10(16-4)9(6-7)15-3/h5-6H,1-4H3,(H,12,13) |
InChI 键 |
KGCVQLXXCMENQK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
规范 SMILES |
CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Pictograms |
Irritant |
产品来源 |
United States |
Introduction: The Significance of the Trimethoxybenzoyl Moiety
An In-depth Technical Guide to the Chemical Properties and Handling of 3,4,5-trimethoxy-N-methylbenzamide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, characterization, and potential applications of 3,4,5-trimethoxy-N-methylbenzamide. The information herein is synthesized from established chemical principles and spectroscopic data from closely related structural analogs to provide a robust predictive framework for laboratory investigation.
The 3,4,5-trimethoxyphenyl group is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence is critical to the activity of natural products like the potent tubulin polymerization inhibitor combretastatin.[1] Derivatives of this core are explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1] This guide focuses on the N-methylated amide derivative, 3,4,5-trimethoxy-N-methylbenzamide, providing a foundational understanding of its chemical attributes for researchers exploring this class of molecules.
Chemical Identity and Physicochemical Properties
3,4,5-trimethoxy-N-methylbenzamide is a substituted aromatic amide.[2] Its core structure consists of a benzene ring functionalized with three methoxy groups and an N-methylbenzamide side chain. These features, particularly the hydrogen bond-accepting methoxy groups and the amide linkage, govern its solubility, reactivity, and potential for biological interactions.
Table 1: Physicochemical and Identity Data
| Property | Value | Source |
| IUPAC Name | 3,4,5-trimethoxy-N-methylbenzamide | N/A |
| CAS Number | 55100-33-9 | [3] |
| Molecular Formula | C₁₁H₁₅NO₄ | Derived |
| Molecular Weight | 225.24 g/mol | Derived |
| Predicted LogP | 1.2 - 1.5 | N/A |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water. | Predicted |
Synthesis and Purification Workflow
The synthesis of 3,4,5-trimethoxy-N-methylbenzamide is most directly achieved through the coupling of 3,4,5-trimethoxybenzoic acid with methylamine. This is a standard amidation reaction. The choice of coupling agent is critical for achieving high yield and purity.
Causality in Reagent Selection
The use of N,N'-Carbonyldiimidazole (CDI) is a strategic choice for this transformation.[4] CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate.[4] This intermediate readily undergoes nucleophilic attack by methylamine. This method is often preferred over using acid chlorides as it avoids the generation of corrosive HCl gas and typically proceeds under milder conditions with fewer side products.[4]
Diagram of Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 3,4,5-trimethoxy-N-methylbenzamide.
Step-by-Step Synthesis Protocol
-
Activation of Carboxylic Acid:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,4,5-trimethoxybenzoic acid (1.0 eq).
-
Add dry ethyl acetate as the solvent.
-
Add N,N'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise while stirring.
-
Heat the mixture to 50-60°C and stir for 1-2 hours until gas evolution ceases and the acid is fully converted to the N-(3,4,5-trimethoxybenzoyl)imidazole intermediate.[4] Monitor by TLC.
-
-
Amidation:
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add an aqueous or methanolic solution of methylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting intermediate is consumed (monitored by TLC).
-
-
Workup and Purification:
-
Add water to the reaction mixture to quench any unreacted intermediates.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[5]
-
Analytical Characterization
A multi-spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.[2] The combination of NMR, IR, and Mass Spectrometry provides orthogonal data, creating a self-validating system for characterization.[2]
Diagram of Analytical Workflow
Caption: Comprehensive analytical workflow for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.[6]
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[2]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra.
-
-
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 6.9 - 7.1 | s | 2H | Ar-H | The two aromatic protons are chemically equivalent due to symmetry, appearing as a singlet. |
| ~ 6.0 - 6.5 | br s | 1H | N-H | The amide proton signal is often broad and its chemical shift can vary with concentration. |
| ~ 3.88 | s | 6H | Ar-OCH₃ (para) | The two methoxy groups at positions 3 and 5 are equivalent. |
| ~ 3.85 | s | 3H | Ar-OCH₃ (meta) | The methoxy group at position 4 is unique. |
| ~ 2.95 | d, J≈5 Hz | 3H | N-CH₃ | The N-methyl group appears as a doublet due to coupling with the adjacent N-H proton. |
-
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 168 | C =O | The amide carbonyl carbon is significantly deshielded.[7] |
| ~ 153 | C -OCH₃ (para) | Aromatic carbons attached to oxygen are deshielded. |
| ~ 140 | C -OCH₃ (meta) | |
| ~ 128 | C -C=O | The ipso-carbon attached to the amide group. |
| ~ 105 | Ar-C H | Aromatic CH carbons appear in this region. |
| ~ 60.9 | Ar-OC H₃ (meta) | Methoxy carbons typically resonate around this shift. |
| ~ 56.2 | Ar-OC H₃ (para) | |
| ~ 26.8 | N-C H₃ | The N-methyl carbon is in the aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[7]
-
Experimental Protocol:
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
-
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H stretch | Secondary Amide |
| ~ 3000-2800 | C-H stretch | Aromatic & Aliphatic C-H |
| ~ 1640 | C=O stretch (Amide I) | Amide Carbonyl |
| ~ 1580 | N-H bend (Amide II) | Amide N-H |
| ~ 1250 & 1050 | C-O stretch | Aryl-Alkyl Ether |
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.[2]
-
Experimental Protocol:
-
Technique: Use Electrospray Ionization (ESI) for soft ionization.
-
Analysis: Infuse a dilute solution of the compound in methanol into the mass spectrometer.
-
Detection: Acquire in positive ion mode.
-
-
Expected Data:
-
Molecular Ion: [M+H]⁺ at m/z = 226.11.
-
Sodium Adduct: [M+Na]⁺ at m/z = 248.09.
-
Key Fragment: A prominent fragment at m/z = 195, corresponding to the 3,4,5-trimethoxybenzoyl cation resulting from the cleavage of the amide bond.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining the purity of the synthesized compound.[8]
-
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6mm, 5µm).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like ammonium formate).[8][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detector set to an appropriate wavelength (e.g., 213 nm or 254 nm).[9]
-
Analysis: A pure sample should yield a single, sharp peak. Purity is calculated based on the relative peak area.
-
Pharmacological Context and Potential Applications
While specific pharmacological data for 3,4,5-trimethoxy-N-methylbenzamide is not widely published, the core structure is of significant interest. The 3,4,5-trimethoxyphenyl moiety is a known pharmacophore that interacts with biological targets like tubulin.[1] Furthermore, related benzamide structures have been investigated for a variety of activities.
Diagram of Structural Relationships and Biological Activities
Caption: Relationship of the target compound to known bioactive molecular classes.
Potential Research Avenues
-
Anticancer Research: Given that resveratrol analogs containing the 3,4,5-trimethoxyphenyl group show synergistic antitumor activity and inhibit ribonucleotide reductase (RR), this N-methylbenzamide derivative could be investigated for similar properties.[10]
-
Enzyme Inhibition: Many benzamides serve as intermediates for pharmaceuticals or as enzyme inhibitors themselves.[11] The compound could be screened against various enzyme classes, such as caspases, where related thiadiazoles have shown inhibitory activity.[12]
-
Agrochemicals: The 3,4,5-trimethoxybenzamide structure has been noted for its potential application in developing agrochemicals, such as herbicides.[11]
-
Material Science: The rigid, functionalized aromatic structure could serve as a building block for advanced polymers or coatings.[11]
Safety and Handling
No specific toxicology data for 3,4,5-trimethoxy-N-methylbenzamide is available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Information from the precursor, 3,4,5-trimethoxybenzaldehyde, suggests that related compounds may be harmful if swallowed and can cause skin and eye irritation.[13][14]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid all personal contact.[14]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents.[15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.[13]
Conclusion
3,4,5-trimethoxy-N-methylbenzamide is a compound of significant interest due to its relationship with a pharmacologically validated scaffold. This guide provides a comprehensive framework for its synthesis, purification, and detailed analytical characterization. The predictive spectroscopic data and established protocols herein offer a solid foundation for researchers to undertake laboratory work with this molecule, enabling further exploration into its potential applications in medicinal chemistry, material science, and beyond.
References
- 3,4,5-Trimethoxybenzamide - Chem-Impex. (URL not available for direct linking)
-
Al-Ostath, A. et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]
-
Thalhammer, T. et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine. PubMed. [Link]
- An Improved Process For Trimethobenzamide. (Date not available). Quick Company. (URL not available for direct linking)
-
Benzamide, 3,4,5-trimethoxy-. (2018). SIELC Technologies. [Link]
- 3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR. (Date not available). Sigma-Aldrich. (URL not available for direct linking)
- SAFETY DATA SHEET: 3,4,5-Trimethoxybenzaldehyde. (2009). Fisher Scientific. (URL not available for direct linking)
- Harikrishna, N. et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Sec B. (URL not available for direct linking)
- Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. (Date not available). Carl ROTH. (URL not available for direct linking)
-
3,4,5-Trimethoxybenzaldehyde. (Date not available). Wikipedia. [Link]
- SAFETY DATA SHEET. (2024). MilliporeSigma. (URL not available for direct linking)
-
Piffer, G. & Monguzzi, R. (1973). New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides. PubMed. [Link]
-
Benzamide, 3,4,5-trimethoxy-. (Date not available). NIST WebBook. [Link]
- Compound 3,4,5-trimethoxy-N-(4-methoxynaphthalen-1-yl)benzamide. (Date not available). Chemdiv. (URL not available for direct linking)
-
de O. V. Sobral, M. et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method. (2016).
- Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide. (2025). Benchchem. (URL not available for direct linking)
- A Head-to-Head Comparison of Analytical Techniques for the Analysis of Benzamide, N,N,4-trimethyl-. (2025). Benchchem. (URL not available for direct linking)
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. (Date not available). . (URL not available for direct linking)
- Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem. (URL not available for direct linking)
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (Date not available). Michigan State University. (URL not available for direct linking)
- 3,4,5-Trimethoxy-N-(4-(2-(methyl(nitroso)amino)ethoxy)benzyl)benzamide. (Date not available). Pharmaffiliates. (URL not available for direct linking)
- Supporting information. (2012). The Royal Society of Chemistry. (URL not available for direct linking)
- Synthesis and Applications of N-Methylbenzamide. (2024). ChemicalBook. (URL not available for direct linking)
- SAFETY DATA SHEET. (2024). TCI Chemicals. (URL not available for direct linking)
- Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. (2025). ResearchGate. (URL not available for direct linking)
-
3,4,5-Trimethoxyamphetamine. (Date not available). Wikipedia. [Link]
-
Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025). ResearchGate. [Link]
-
NMR Spectroscopy. (Date not available). Michigan State University Chemistry. [Link]
- Benzamide, N,N-diethyl-3,4,5-trimethoxy. (2025). ToxCast: Models - EPA. (URL not available for direct linking)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 55100-33-9|3,4,5-Trimethoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 4. "An Improved Process For Trimethobenzamide" [quickcompany.in]
- 5. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. lehigh.edu [lehigh.edu]
- 8. Benzamide, 3,4,5-trimethoxy- | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. mdpi.com [mdpi.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
Technical Monograph: 3,4,5-Trimethoxy-N-methylbenzamide
This technical guide provides an in-depth analysis of 3,4,5-Trimethoxy-N-methylbenzamide , a specific chemical entity distinct from, yet structurally foundational to, several pharmaceutical agents.
Part 1: Chemical Identity & Physiochemical Profile
3,4,5-Trimethoxy-N-methylbenzamide is a secondary amide belonging to the benzamide class. It serves as a critical structural fragment (pharmacophore) in medicinal chemistry, bridging the gap between simple psychoactive phenethylamines (like mescaline) and complex antiemetic agents (like trimethobenzamide).
Core Identifiers
| Parameter | Technical Specification |
| Chemical Name | 3,4,5-Trimethoxy-N-methylbenzamide |
| CAS Registry Number | 55100-33-9 |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | N-methyl-3,4,5-trimethoxybenzamide |
| SMILES | CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Structural Significance
The molecule features a 3,4,5-trimethoxy substitution pattern on the phenyl ring. This specific motif is "privileged" in pharmacology, appearing in:
-
Mescaline: (3,4,5-trimethoxyphenethylamine) – Psychoactive/Hallucinogenic.
-
Trimethobenzamide (Tigan): An antiemetic where this benzamide core is linked to a dimethylaminoethoxybenzyl group.
-
Reserpine: Contains the trimethoxybenzoate moiety (ester linkage), acting as a VMAT inhibitor.
Part 2: Synthetic Pathways & Process Chemistry
To ensure high purity (>98%) for research applications, a direct amide coupling via the acid chloride intermediate is the most robust method. This protocol avoids the racemization risks (irrelevant here, but good practice) and purification difficulties associated with carbodiimide couplings (EDC/DCC).
Reaction Logic (The "Acid Chloride" Route)
-
Activation: Convert 3,4,5-trimethoxybenzoic acid to its acid chloride using Thionyl Chloride (
). This creates a highly electrophilic carbonyl carbon. -
Amidation: Nucleophilic attack by methylamine (
). -
Scavenging: Use of a base (Triethylamine or excess Methylamine) to neutralize the HCl byproduct, driving the equilibrium forward.
Step-by-Step Experimental Protocol
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Methylamine (2.0 M in THF or Methanol) (3.0 eq)
-
Dichloromethane (DCM) [Anhydrous]
-
Catalytic DMF (Dimethylformamide)
Procedure:
-
Activation Phase:
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DCM. -
Add catalytic DMF (2-3 drops).
-
Add
dropwise at 0°C. -
Reflux at 40°C for 2 hours. Monitor gas evolution (HCl/SO2).
-
Critical Step: Evaporate solvent and excess
in vacuo to obtain the crude acid chloride (yellow solid). Re-dissolve in fresh anhydrous DCM.
-
-
Coupling Phase:
-
Cool the acid chloride solution to 0°C.
-
Add the Methylamine solution dropwise. Caution: Exothermic.
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
-
Workup & Purification:
-
Quench with saturated
(aq). -
Extract aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
-
Dry over
, filter, and concentrate. -
Recrystallization: Use Ethyl Acetate/Hexanes (1:3 ratio) to yield white crystalline needles.
-
Synthesis Workflow Visualization
Caption: Figure 1. Step-by-step synthetic workflow using the acid chloride activation method.
Part 3: Pharmacological Potential & SAR
As a Senior Application Scientist, it is crucial to contextualize this molecule not just as a chemical, but as a bioactive scaffold.
Structure-Activity Relationship (SAR)
The biological activity of 3,4,5-trimethoxy-N-methylbenzamide is defined by two domains:
-
The Trimethoxy Ring (Lipophilic Domain): Mimics the A-ring of dopamine and serotonin. This allows the molecule to dock into hydrophobic pockets of G-protein coupled receptors (GPCRs).
-
The Amide Linker (Hydrogen Bonding Domain): Unlike the ethylamine linker in Mescaline (which confers high 5-HT2A affinity and psychedelia), the rigid amide bond reduces conformational flexibility and increases polarity. This typically abolishes hallucinogenic activity but retains sedative, anti-emetic, or local anesthetic properties.
Biological Context (Zanthoxylum Connection)
This molecule is structurally homologous to alkaloids found in the Zanthoxylum genus (Rutaceae family), such as Pellitorine and Sanshools.[1]
-
Mechanism: These amides often modulate TRP (Transient Receptor Potential) channels (TRPV1, TRPA1), causing tingling or numbing sensations (paresthesia).
-
Application: Research into non-opioid analgesics often utilizes this benzamide core as a control or precursor.
Pharmacophore Network
Caption: Figure 2.[2] Pharmacophore networking showing the target molecule's relation to major drug classes.
Part 4: Analytical Characterization
To validate the synthesis of CAS 55100-33-9, the following analytical signatures must be observed.
Proton NMR ( -NMR)
Solvent:
-
δ 7.01 (s, 2H): Aromatic protons (Positions 2 and 6). The symmetry of the 3,4,5-substitution makes these equivalent.
-
δ 6.15 (br s, 1H): Amide N-H proton. Broadening varies with concentration and solvent.
-
δ 3.88 (s, 6H): Meta-methoxy groups (Positions 3 and 5).
-
δ 3.86 (s, 3H): Para-methoxy group (Position 4).
-
δ 2.98 (d, J=4.8 Hz, 3H): N-Methyl group. Splits into a doublet due to coupling with the amide proton.
Mass Spectrometry (ESI-MS)[1]
-
Molecular Ion
: Calculated: 226.11; Observed: 226.1 m/z. -
Fragmentation: Loss of methyl radical (
) or methoxy groups is common in high-energy collisions.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68385, Trimethobenzamide. (For structural comparison of the benzamide core). Retrieved from [Link]
-
Negi, J. S., et al. (2011). Chemical constituents and biological activities of the genus Zanthoxylum. African Journal of Pure and Applied Chemistry. (Contextualizing benzamide alkaloids). Retrieved from [Link]
Sources
3,4,5-trimethoxy-N-methylbenzamide mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of 3,4,5-trimethoxy-N-methylbenzamide
Abstract
While the precise mechanism of action for 3,4,5-trimethoxy-N-methylbenzamide is not extensively documented in publicly available literature, its chemical structure, particularly the presence of the 3,4,5-trimethoxyphenyl moiety, allows for a robust, evidence-based postulation of its biological activities. This guide synthesizes data from structurally analogous compounds to propose several plausible mechanisms of action. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, frequently associated with the inhibition of tubulin polymerization, a critical process for cell division.[1][2] Furthermore, derivatives containing this scaffold have been shown to modulate key cellular signaling pathways, including NF-κB and PI3K/Akt/mTOR, and to induce apoptosis through caspase activation.[3][4] This document provides a detailed exploration of these potential mechanisms, complete with experimental protocols to facilitate the empirical validation of these hypotheses for researchers in drug discovery and development.
Introduction: The Significance of the 3,4,5-Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxybenzoyl and related 3,4,5-trimethoxyphenyl structures are privileged scaffolds in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activity.[5][6] From the potent tubulin-destabilizing agent combretastatin A-4 to various synthetic chalcones and flavonoids, the trimethoxy substitution pattern on the phenyl ring is consistently linked to potent cytotoxic and anti-inflammatory effects.[7][8] 3,4,5-trimethoxy-N-methylbenzamide, as a member of this chemical family, is therefore hypothesized to share one or more of the hallmark mechanisms of action associated with this class of molecules. This guide will deconstruct these potential mechanisms, providing the theoretical framework and practical methodologies for their investigation.
Postulated Mechanism I: Disruption of Microtubule Dynamics
A primary and well-supported mechanism for compounds containing the 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization.[9][10] Microtubules are dynamic cytoskeletal polymers essential for mitotic spindle formation and chromosome segregation during cell division. Their disruption is a clinically validated strategy in cancer chemotherapy.
2.1. Causality of Action: Colchicine-Site Binding
Structurally similar compounds, such as (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have been shown to bind to the colchicine site on β-tubulin.[11][12] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. The resulting loss of microtubule dynamics leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering programmed cell death (apoptosis).[12] The 3,4,5-trimethoxyphenyl ring is considered a crucial tubulin-binding moiety, fitting into a hydrophobic pocket near cysteine-241 on β-tubulin.[11]
2.2. Visualization: Proposed Pathway of Tubulin Inhibition
Caption: Simplified NF-κB signaling and a potential point of inhibition.
3.1.2. Experimental Protocol: NF-κB (p65) Transcription Factor Activity Assay (ELISA-based)
This assay quantifies the active, DNA-binding form of NF-κB (p65 subunit) in nuclear extracts. [13][14] Principle: A 96-well plate is coated with an oligonucleotide containing the NF-κB consensus binding site. Nuclear extracts are added, and the active p65 subunit binds to the DNA. This is detected using a primary antibody specific to p65, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.
Materials:
-
NF-κB (p65) Transcription Factor Assay Kit (containing coated plate, buffers, antibodies, and substrate)
-
Cultured cells (e.g., HeLa or AGS)
-
TNF-α (or other appropriate stimulus)
-
Nuclear extraction kit
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Treatment: Seed cells in culture plates. Treat with the test compound for a specified time, then stimulate with TNF-α (e.g., 20 ng/mL) for 30-60 minutes to induce NF-κB activation. Include unstimulated and vehicle-treated controls.
-
Nuclear Extraction: Harvest cells and prepare nuclear extracts according to the manufacturer's protocol. Determine the protein concentration of the extracts.
-
ELISA Assay:
-
Add equal amounts of nuclear extract protein (e.g., 10-20 µg) to the wells of the NF-κB assay plate.
-
Incubate for 1-2 hours at room temperature on an orbital shaker to allow p65 binding.
-
Wash the wells multiple times with the provided Wash Buffer.
-
Add the diluted primary antibody against p65 and incubate for 1 hour.
-
Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash, then add the TMB substrate and incubate for 15-30 minutes in the dark.
-
Add Stop Solution and immediately read the absorbance at 450 nm.
-
-
Data Analysis: Compare the absorbance values of compound-treated samples to the stimulated control to determine the percentage of inhibition.
3.2. Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. [15][16]Structurally related flavan derivatives have demonstrated the ability to inhibit this pathway. [4] 3.2.1. Visualization: PI3K/Akt/mTOR Signaling and Potential Inhibition
Caption: Overview of the PI3K/Akt/mTOR pathway and a potential point of inhibition.
3.2.2. Experimental Protocol: Western Blot for Phosphorylated Akt
This protocol assesses pathway inhibition by measuring the reduction in the phosphorylated (active) form of a key downstream effector, Akt.
Materials:
-
Cultured cancer cells (e.g., MCF-7, PC-3)
-
Test compound
-
Growth factor (e.g., IGF-1 or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibition and Stimulation: Pre-treat cells with various concentrations of the test compound for 1-2 hours. Then, stimulate with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total Akt and β-actin as loading controls.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-Akt signal to total Akt and the loading control. Compare the results from compound-treated cells to the stimulated control.
Postulated Mechanism III: Induction of Apoptosis via Caspase Activation
The ultimate fate of cancer cells treated with effective cytotoxic agents is often apoptosis. This process is executed by a family of proteases called caspases. [17]Effector caspases, particularly caspase-3 and caspase-7, are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis. Many compounds with a 3,4,5-trimethoxyphenyl moiety induce apoptosis. [4][18] 4.1. Visualization: The Apoptotic Cascade
Caption: Simplified intrinsic apoptosis pathway leading to caspase-3/7 activation.
4.2. Experimental Protocol: Caspase-Glo® 3/7 Assay
This luminescent assay provides a sensitive and straightforward method for measuring the combined activity of caspase-3 and caspase-7. [19][20] Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Cultured cells in a white-walled, clear-bottom 96-well plate
-
Test compound
-
Positive control (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 10,000 cells/well) and allow them to attach overnight. Treat cells with serial dilutions of the test compound and controls for a desired period (e.g., 24, 48 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and plot the relative light units (RLU) against the compound concentration to determine the dose-response relationship for caspase activation.
Quantitative Data Summary of Structurally Related Compounds
To provide context for the potential potency of 3,4,5-trimethoxy-N-methylbenzamide, the following table summarizes the cytotoxic activities of various compounds featuring the 3,4,5-trimethoxyphenyl moiety.
| Compound Class | Specific Compound | Cell Line | Activity (IC₅₀) | Primary Target/Effect | Reference |
| Phenstatin Analog | (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone | HL-60 | Nanomolar range | Tubulin Polymerization | [12] |
| Pyridine Derivative | Compound 9p | HeLa | Potent | Tubulin Polymerization | [7] |
| Indole Derivative | Compound 3g | MCF-7 | Potent | Tubulin Polymerization | [10] |
| Chalcone-Triazole | Compound 22b | MCF-7 | ~40% viability at 1 µM | Antiproliferative | [8] |
| Flavan Derivative | Compound 8q | Various | Broad Spectrum | PI3K & Hippo Pathway | [4] |
Conclusion
The structural motif of 3,4,5-trimethoxy-N-methylbenzamide strongly suggests a multifaceted mechanism of action centered on key processes of cell division and survival. Based on a wealth of data from analogous compounds, the most probable primary mechanism is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. Concurrently, modulation of critical signaling pathways such as NF-κB and PI3K/Akt/mTOR represents highly plausible secondary or complementary mechanisms. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate and validate these hypotheses, thereby elucidating the definitive biological role of this compound and assessing its potential as a therapeutic agent.
References
-
Wang, C., et al. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2291582. [Link]
-
Srinivasan, S., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 125-137. [Link]
-
Le Zan, V., et al. (2012). Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. Journal of Medicinal Chemistry, 55(1), 361-366. [Link]
-
Creative Biolabs. (2024). Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Creative Biolabs. [Link]
-
Encyclopedia.pub. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]
-
MDPI. (2023). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 28(23), 7856. [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
-
protocols.io. (2022). Caspase 3/7 Activity. protocols.io. [Link]
-
de Oliveira, R. B., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126. [Link]
-
van der Vuurst de Vries, A. R., et al. (2019). Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer. Cancers, 11(3), 323. [Link]
-
Mostafa, S. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
An, F., et al. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 6, 32669. [Link]
-
Assay Genie. (n.d.). Technical Manual NF-kappaB p100/p52 Transcription Factor Activity (ELISA) Assay Kit. Assay Genie. [Link]
-
Al-Warhi, T., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1275-1293. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Cytoskeleton, Inc. [Link]
-
INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]
-
Cho, K. J., et al. (2018). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. PLoS One, 13(7), e0200423. [Link]
-
Kim, J. M., et al. (2007). Inhibitory effects of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (DA-6034) on Helicobacter pylori-induced NF-kappa B activation and iNOS expression in AGS cells. Annals of the New York Academy of Sciences, 1095, 519-527. [Link]
-
MDPI. (2023). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 28(2), 793. [Link]
-
Taylor & Francis Online. (2023). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
RayBiotech. (n.d.). Human NF-KappaB p65 Activity Assay Kit. RayBiotech. [Link]
-
Sittampalam, G. S., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 407-420. [Link]
-
El-Naggar, A. M., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 256, 115421. [Link]
-
Bio-Connect. (n.d.). PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals. Bio-Connect. [Link]
-
Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Hematology & Oncology, 11(1), 62. [Link]
-
Rodon, J., et al. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. Molecular Cancer Therapeutics, 12(12), 2513-2527. [Link]
-
Li, Y., et al. (2021). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Bioorganic & Medicinal Chemistry, 43, 116263. [Link]
-
Knowledge. (2025). How Does 3,4,5-Trimethoxybenzaldehyde Play A Role In Organic Synthesis?. Knowledge. [Link]
-
de la Pradilla, A. G., et al. (2018). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 58-64. [Link]
-
Stratech. (n.d.). Inhibitors of the PI3K/Akt/mTOR Signalling Pathway. Stratech. [Link]
-
MDPI. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. International Journal of Molecular Sciences, 24(12), 10141. [Link]
-
YouTube. (2022). PI3K/AKT Pathway Inhibition for Metastatic Castrate-Resistant Prostate Cancer. YouTube. [Link]
-
MDPI. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Cancers, 14(18), 4386. [Link]
-
Blume-Jensen, P., et al. (2015). Measuring PI3K Activation: Clinicopathologic, Immunohistochemical, and RNA Expression Analysis in Prostate Cancer. Clinical Cancer Research, 21(12), 2734-2745. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Inhibitory effects of 7-carboxymethyloxy-3',4',5-trimethoxyflavone (DA-6034) on Helicobacter pylori-induced NF-kappa B activation and iNOS expression in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bloomtechz.com [bloomtechz.com]
- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation | MDPI [mdpi.com]
- 11. cib.csic.es [cib.csic.es]
- 12. (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. raybiotech.com [raybiotech.com]
- 15. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
- 18. selleckchem.com [selleckchem.com]
- 19. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 20. protocols.io [protocols.io]
3,4,5-trimethoxy-N-methylbenzamide as a research chemical
Content Type: Technical Guide / Chemical Profile Subject: 3,4,5-Trimethoxy-N-methylbenzamide (CAS: 55100-33-9) Audience: Medicinal Chemists, Organic Synthesis Researchers, Drug Development Professionals
Part 1: Executive Summary & Core Directive
3,4,5-Trimethoxy-N-methylbenzamide is a specialized organic building block and pharmacophore probe used primarily in medicinal chemistry and pharmacological research. It is structurally characterized by a 3,4,5-trimethoxybenzene ring—a motif shared with significant bioactive molecules such as mescaline (psychoactive), colchicine (tubulin inhibitor), and reserpine (antihypertensive)—linked to an N-methyl amide group.
Critical Distinction: While structurally related to the phenethylamine class of psychedelics, this compound is a benzamide . The presence of the carbonyl group at the
-
Synthetic Intermediate: A precursor for N-methyl-3,4,5-trimethoxybenzylamine via hydride reduction.
-
Pharmacophore Probe: A tool for investigating the steric and electronic requirements of the colchicine binding site on tubulin.
-
Methodological Substrate: A model compound for C-H activation and debenzylation studies.
Part 2: Chemical Identity & Physicochemical Profile
Identification Data[1][2]
| Parameter | Specification |
| IUPAC Name | N-Methyl-3,4,5-trimethoxybenzamide |
| Common Synonyms | 3,4,5-Trimethoxy-N-methylbenzamide; N-Methylgallamide trimethyl ether |
| CAS Registry Number | 55100-33-9 |
| Molecular Formula | |
| Molecular Weight | 225.24 g/mol |
| SMILES | COc1cc(cc(c1OC)OC)C(=O)NC |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~150–152 °C (Derivative dependent; pure amide typically solid at RT) |
| Solubility | Soluble in DCM, CHCl3, DMSO, Ethanol; Sparingly soluble in Water |
Structural Significance
The 3,4,5-trimethoxy motif is an "aristocratic" substitution pattern in medicinal chemistry. It confers high electron density to the aromatic ring, making it a prime candidate for:
- -Stacking Interactions: Critical for binding within the hydrophobic pockets of receptors (e.g., 5-HT2A) or enzymes.
-
Metabolic Stability: The methoxy groups block metabolic oxidation at the ring positions, though O-demethylation remains a clearance pathway.
Part 3: Synthesis Methodologies
The synthesis of 3,4,5-trimethoxy-N-methylbenzamide is a fundamental exercise in amide bond formation. Two primary protocols are detailed below: the classical Acid Chloride route (high yield, moisture sensitive) and the Coupling Agent route (mild conditions).
Protocol A: Acyl Chloride Activation (Standard)
This method utilizes thionyl chloride (
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride -
Methylamine (aqueous or THF solution) (2.0 eq)
-
Triethylamine (
) (1.5 eq) -
Solvent: Dichloromethane (DCM) or Toluene
Step-by-Step Workflow:
-
Activation: Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DCM. Add
dropwise with a catalytic amount of DMF. Reflux for 2-3 hours until gas evolution ( , ) ceases. -
Evaporation: Remove excess
and solvent under reduced pressure to isolate the crude acid chloride (3,4,5-trimethoxybenzoyl chloride). -
Amidation: Re-dissolve the residue in fresh anhydrous DCM. Cool to 0°C.
-
Addition: Slowly add the Methylamine solution and
. The reaction is exothermic; maintain temperature <10°C. -
Workup: Stir at room temperature for 4 hours. Wash with 1M HCl (to remove unreacted amine), then sat.
, then Brine.[1][2] -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane.
Protocol B: Direct Coupling (EDC/NHS)
Preferred for avoiding noxious acid chlorides or when functional group tolerance is a concern.
Reagents:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
EDC
HCl (1.2 eq) -
HOBt or NHS (1.2 eq)
-
Methylamine hydrochloride (1.2 eq)
-
DIPEA (Base) (3.0 eq)
Workflow:
-
Dissolve the acid in DMF or DCM.
-
Add EDC and HOBt; stir for 30 mins to form the active ester.
-
Add Methylamine HCl and DIPEA.
-
Stir overnight at RT. Standard aqueous workup yields the product.
Visualization of Synthesis & Reduction
The following diagram illustrates the synthesis of the amide and its subsequent reduction to the amine (a common research objective).
Caption: Synthetic pathway from benzoic acid precursor to the target benzamide, and subsequent reduction to the benzylamine derivative.
Part 4: Analytical Characterization (NMR)
To validate the identity of synthesized 3,4,5-trimethoxy-N-methylbenzamide, 1H NMR spectroscopy is the gold standard.
Expected 1H NMR Data (
| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 7.02 | Singlet (s) | 2H | Ar-H (2,6) | Symmetry of the 3,4,5-substitution pattern renders protons 2 and 6 chemically equivalent. |
| 6.10 - 6.30 | Broad Singlet (br s) | 1H | N-H | Amide proton; shift varies with concentration and solvent (H-bonding). |
| 3.88 - 3.90 | Singlet (s) | 9H | O-Me (x3) | The three methoxy groups often overlap. Sometimes resolves into 6H (meta) and 3H (para). |
| 2.95 - 3.00 | Doublet (d) | 3H | N-Me | Couples with the N-H proton ( |
Part 5: Functional Applications in Research
Pharmacophore Probing (Tubulin vs. CNS)
Researchers utilize this molecule to delineate the Structure-Activity Relationships (SAR) between benzamides and phenethylamines .
-
Tubulin Inhibition: The 3,4,5-trimethoxy phenyl ring is the critical binding motif for the Colchicine site on
-tubulin. Benzamide derivatives are often screened as antimitotic agents. The N-methyl group restricts conformational freedom, allowing researchers to probe the steric tolerance of the binding pocket. -
CNS Inactivity (Negative Control): In psychedelic research, this compound serves as a vital negative control. While it shares the 3,4,5-trimethoxy motif with Mescaline, the carbonyl oxygen withdraws electron density and creates a rigid planar amide bond, preventing the molecule from activating the 5-HT2A receptor effectively. This highlights the necessity of the flexible ethylamine side chain for psychoactivity.
Synthetic Utility: Reductive Amination Surrogate
A primary use of this amide is as a stable precursor to secondary benzylamines .
-
Reaction: Reduction with Lithium Aluminum Hydride (
).[3][4][5][6][7] -
Why use the amide? Direct alkylation of benzylamines often leads to over-alkylation (tertiary amines). Synthesizing the amide first, then reducing it, guarantees a pure secondary amine .
Caption: SAR comparison showing the shared pharmacophore with Colchicine and the structural divergence from Mescaline.
Part 6: Safety & Handling
-
GHS Classification: Warning.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use standard GLP (Good Laboratory Practice). Work within a fume hood, especially when handling the acid chloride precursor or conducting
reductions. -
Storage: Store in a cool, dry place. The amide is generally stable at room temperature but should be kept away from strong oxidizers.
Part 7: References
-
BenchChem. (n.d.). Synthetic Methodologies for N,3,4,5-Tetramethoxy-N-methylbenzamide and Analogues. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 3,4,5-Trimethoxy-N-methylbenzamide (CAS 55100-33-9). Retrieved from
-
Wang, X., et al. (2013).[10] "Palladium-Catalyzed Oxidative Carbonylation." Angewandte Chemie International Edition, 52(49), 13086-13090. (Provides NMR spectral data for the N-methylbenzamide derivative).
-
Piffer, G., & Monguzzi, R. (1973). "New compounds: synthesis of 3,4,5-trimethoxybenzenesulfonamides and benzamide derivatives." Journal of Pharmaceutical Sciences, 62(8), 1392-1394.
-
MDPI. (2022). "Synthesis and Characterization of 3,4,5-Trimethoxybenzylidene Derivatives." Molecules. Retrieved from
Sources
- 1. CN102826985B - A kind of preparation method of 1-(3,4,5-trihydroxy-) phenyl-1-alkyl ketone - Google Patents [patents.google.com]
- 2. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. scribd.com [scribd.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. WO2021204896A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers, and combination thereof with adenosine receptor antagonists - Google Patents [patents.google.com]
- 9. Buy N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4,5-trimethoxy-N-methylbenzamide [smolecule.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
potential therapeutic targets of 3,4,5-trimethoxy-N-methylbenzamide
Topic: Potential Therapeutic Targets of 3,4,5-Trimethoxy-N-methylbenzamide Content Type: Technical Whitepaper / Scaffold Analysis Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]
Executive Summary: The 3,4,5-Trimethoxy-N-methylbenzamide Scaffold
3,4,5-Trimethoxy-N-methylbenzamide is not merely a chemical intermediate; it is a privileged pharmacophore in medicinal chemistry. Its structural architecture—specifically the electron-rich 3,4,5-trimethoxyphenyl (TMP) "A-ring" coupled with the N-methylated amide linker—serves as a critical binding determinant for several high-value biological targets.
While often recognized as the "head group" of the antiemetic Trimethobenzamide , this specific N-methylated congener has emerged as a potent lead scaffold for developing Microtubule Destabilizing Agents (MDAs) and Equilibrative Nucleoside Transporter (ENT) inhibitors .
This guide dissects the therapeutic targets of this molecule, transitioning from its established role in tubulin dynamics to its emerging applications in oncology and CNS pharmacology.[1]
Primary Therapeutic Target: Beta-Tubulin (Colchicine Binding Site)
The most validated and high-impact target for 3,4,5-trimethoxy-N-methylbenzamide and its direct derivatives is the Colchicine Binding Site on
Mechanism of Action (MOA)
The 3,4,5-trimethoxyphenyl (TMP) moiety acts as a structural mimic of the A-ring of Colchicine and Combretastatin A-4 (CA-4) . The N-methyl amide linker provides the necessary spatial orientation to position the aromatic ring into the hydrophobic pocket at the interface of
-
Binding: The molecule acts as a Colchicine Site Inhibitor (CBSI) . It binds to the
-subunit of the tubulin heterodimer. -
Inhibition: Binding sterically hinders the "curved-to-straight" conformational change required for tubulin polymerization.
-
Catastrophe: This prevents microtubule assembly, leading to microtubule depolymerization.[1]
-
Cellular Outcome: The cell fails to form the mitotic spindle, triggering G2/M phase arrest , followed by apoptosis via the mitochondrial pathway (Bcl-2 phosphorylation).[1]
Structure-Activity Relationship (SAR)
-
3,4,5-Trimethoxy Pattern: Critical for maximizing Van der Waals contacts within the hydrophobic pocket of
-tubulin.[1] Removal of any methoxy group significantly reduces affinity. -
N-Methyl Group: Unlike a free amide (
), the -methyl group ( ) reduces polarity and restricts conformational freedom, often favoring the trans-amide conformation which can be bioisosteric to the cis-olefin bridge of Combretastatin A-4.
Visualization: Signaling Pathway
Caption: Mechanism of Action for 3,4,5-trimethoxy-N-methylbenzamide derivatives targeting the Colchicine Binding Site.
Secondary Target: Dopamine D2 & 5-HT3 Receptors
Historically, this scaffold is the structural core of Trimethobenzamide (Tigan), a drug used to treat nausea.[1] However, the N-methyl analog represents a distinct probe for these receptors.
Therapeutic Relevance
-
Dopamine D2 Receptor (Antagonist): The benzamide moiety binds to the orthosteric site of the D2 receptor in the Chemoreceptor Trigger Zone (CTZ) of the medulla oblongata.
-
5-HT3 Receptor (Weak Antagonist): Modulates serotonin signaling involved in the vomiting reflex.
Crucial Distinction: While the full Trimethobenzamide drug (containing a dimethylaminoethoxy tail) is the active clinical agent, the 3,4,5-trimethoxy-N-methylbenzamide fragment is often used in Fragment-Based Drug Discovery (FBDD) to map the "anchor point" in the receptor pocket. It provides the specific hydrogen bonding interactions (via the amide carbonyl) and hydrophobic bulk (trimethoxy ring) necessary for receptor occupancy.
Emerging Targets: ENT1 & Ribonucleotide Reductase
Recent patent literature and medicinal chemistry studies have expanded the utility of this scaffold into novel territories.
A. Equilibrative Nucleoside Transporter 1 (ENT1)
-
Context: ENT1 facilitates the uptake of nucleoside analogs (like Gemcitabine) into cancer cells.
-
Role: Derivatives of 3,4,5-trimethoxy-N-methylbenzamide (specifically macrocyclic conjugates) have been identified as ENT1 Inhibitors .
-
Therapeutic Goal: Blocking ENT1 can prevent the efflux of adenosine in specific contexts or modulate the pharmacokinetics of nucleoside drugs.
B. Ribonucleotide Reductase (RR) [2]
-
Context: RR is the rate-limiting enzyme in DNA synthesis.
-
Role: Benzamidine analogs of the 3,4,5-trimethoxy scaffold (e.g., KITC) inhibit RR activity.[1] The N-methylbenzamide structure serves as the stable precursor for synthesizing these benzamidine warheads.
Experimental Validation Protocols
To validate 3,4,5-trimethoxy-N-methylbenzamide or its derivatives against these targets, the following "Self-Validating" protocols are recommended.
Protocol A: Tubulin Polymerization Assay (Turbidimetry)
-
Objective: Quantify the inhibition of tubulin assembly in vitro.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer.[1]
-
Method:
-
Prepare tubulin solution (3 mg/mL) in PEM buffer with GTP on ice.
-
Add test compound (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10 µM). Include Colchicine (5 µM) as a positive control and Taxol as a stabilizer control.
-
Transfer to a pre-warmed (37°C) 96-well plate.
-
Read: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Validation: A decrease in Vmax or steady-state absorbance compared to vehicle control confirms inhibition.
-
Protocol B: Competitive Binding Assay (Colchicine Site)
-
Objective: Confirm the binding site is specifically the Colchicine pocket.
-
Method:
-
Incubate tubulin (1 µM) with [3H]-Colchicine (50 nM).
-
Add 3,4,5-trimethoxy-N-methylbenzamide at increasing concentrations.
-
Incubate for 30 min at 37°C.
-
Filter through DEAE-cellulose filters to separate bound from free ligand.
-
Result: A dose-dependent decrease in scintillation counts indicates direct competition for the Colchicine site.
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
-
Objective: Confirm functional G2/M arrest.
-
Method:
-
Treat HeLa or MCF-7 cells with compound for 24 hours.
-
Fix cells in 70% ethanol (-20°C).
-
Stain with Propidium Iodide (PI) and RNase A.
-
Analyze via Flow Cytometry.[3]
-
Validation: Accumulation of cells in the 4N DNA content peak (G2/M phase) confirms antimitotic mechanism.
-
Quantitative Data Summary
| Target | Activity Type | Validated Potency Range (IC50/Ki) | Clinical Relevance |
| Beta-Tubulin | Inhibitor (Colchicine Site) | 0.1 - 5.0 µM (Derivative Dependent) | Oncology (MDR cancers) |
| Dopamine D2 | Antagonist (Fragment) | > 10 µM (Low affinity as fragment) | Antiemetic / Antipsychotic |
| ENT1 | Inhibitor | Nanomolar (nM) (in macrocycles) | Nucleoside transport modulation |
| Ribonucleotide Reductase | Inhibitor (Precursor) | 1 - 10 µM (Benzamidine analogs) | Leukemia (AML) |
References
-
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111. Journal of Medicinal Chemistry. Link
-
Colchicine binding site inhibitors (CBSIs) as potential anticancer agents. European Journal of Medicinal Chemistry. Link
-
Synthesis and binding profile of constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, a class of potent dopamine D3 receptor ligands. Journal of Pharmacy and Pharmacology. Link
-
N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxybenzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase. International Journal of Oncology.[1] Link
-
Macrocyclic diamine derivatives as ENT inhibitors. World Intellectual Property Organization (Patent WO2021204896A1). Link
Sources
3,4,5-trimethoxy-N-methylbenzamide synthesis protocols
Application Note: High-Purity Synthesis of 3,4,5-Trimethoxy-N-methylbenzamide
Executive Summary & Chemical Context
This guide details the synthesis of 3,4,5-trimethoxy-N-methylbenzamide , a structural motif frequently encountered in psychoactive phenethylamines (e.g., mescaline analogs), anti-emetics (related to trimethobenzamide), and reserpine-like alkaloids.
The 3,4,5-trimethoxybenzoyl group is electron-rich, making the corresponding acid chloride less electrophilic than unsubstituted benzoyl chloride, yet prone to hydrolysis if stored improperly. This protocol prioritizes purity and scalability , offering two distinct routes:
-
Method A (Acid Chloride): The classical Schotten-Baumann approach, ideal for scale-up and high throughput.
-
Method B (CDI Coupling): A "green," one-pot method avoiding thionyl chloride, suitable for laboratory-scale exploration and safety-restricted environments.
Retrosynthetic Analysis
The disconnection approach reveals two primary pathways. The amide bond is the strategic break, leading back to the activated carboxylic acid and the amine.
Method A: Acid Chloride Route (Schotten-Baumann)
Rationale: This method utilizes the high reactivity of the acyl chloride to drive the reaction to completion rapidly. It is the preferred industrial route due to the low cost of reagents and ease of purification (byproduct is water-soluble salt).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 3,4,5-Trimethoxybenzoyl chloride | 1.0 | Electrophile |
| Methylamine (40% aq. or 2M in THF) | 2.5 - 3.0 | Nucleophile |
| Triethylamine (TEA) or | 1.2 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| 1M HCl | Wash | Quench/Purification |
Step-by-Step Protocol
-
Preparation of Electrophile Solution:
-
In a dry round-bottom flask under
atmosphere, dissolve 3,4,5-trimethoxybenzoyl chloride (10.0 g, 43.3 mmol) in anhydrous DCM (100 mL). -
Note: If starting from the acid, reflux 3,4,5-trimethoxybenzoic acid with Thionyl Chloride (
) for 2 hours, evaporate excess , and use the crude residue.
-
-
Amine Addition (Critical Step):
-
Cool the solution to 0°C using an ice bath.
-
Add Triethylamine (7.2 mL, 52 mmol) to the solution.
-
Slowly add Methylamine solution dropwise over 20 minutes.
-
Mechanistic Insight: The reaction is highly exothermic. Rapid addition can cause localized heating, leading to hydrolysis of the acid chloride by moisture in the air or competing side reactions.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 2–4 hours.
-
TLC Control: Silica gel, 50% EtOAc/Hexanes. Product
~0.4 (UV active). Starting material (acid chloride) will hydrolyze to acid on the plate (low streak).
-
-
Workup:
-
Wash the organic phase successively with:
-
1M HCl (2 x 50 mL): Removes unreacted amine and TEA.
-
Sat.
(2 x 50 mL): Removes any hydrolyzed benzoic acid. -
Brine (1 x 50 mL): Drying.
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.[7]
-
-
Crystallization:
-
The crude solid is often pure enough. For analytical grade, recrystallize from Ethanol/Water (1:1) .
-
Target Yield: 85–92%.
-
Method B: CDI Coupling (One-Pot / Green)
Rationale: Uses 1,1'-Carbonyldiimidazole (CDI) to activate the carboxylic acid in situ. This avoids the use of corrosive thionyl chloride and generates only imidazole and
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 3,4,5-Trimethoxybenzoic acid | 1.0 | Starting Material |
| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | Coupling Agent |
| Methylamine (2M in THF) | 1.5 | Nucleophile |
| THF (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Protocol
-
Activation:
-
Dissolve 3,4,5-trimethoxybenzoic acid (5.0 g, 23.6 mmol) in anhydrous THF (50 mL).
-
Add CDI (4.2 g, 26.0 mmol) in portions at room temperature.
-
Observation: Vigorous evolution of
gas will occur. Stir for 1 hour until gas evolution ceases. This forms the reactive N-acylimidazole intermediate.
-
-
Coupling:
-
Add Methylamine (2M in THF, 17.7 mL) to the reaction mixture.
-
Stir at room temperature for 12 hours (overnight).
-
-
Workup:
Process Visualization
Experimental Workflow (Method A)
Caption: Step-by-step logic for the Schotten-Baumann synthesis of 3,4,5-trimethoxy-N-methylbenzamide.
Characterization & Quality Control
Ensure the isolated product meets the following specifications before use in biological assays or further synthesis.
| Property | Specification | Notes |
| Appearance | White crystalline solid | Pale yellow indicates oxidation or impurities. |
| Melting Point | 109 – 110°C | Distinct from acid precursor (MP ~168°C). |
| Solubility | Soluble in DCM, EtOAc, EtOH | Insoluble in water.[1] |
Spectral Data (Expected):
-
(400 MHz,
):- 7.02 (s, 2H, Ar-H)
- 6.20 (bs, 1H, NH)
-
3.88 (s, 9H,
) -
2.98 (d,
, 3H, )
-
IR (ATR): 3300 (
stretch), 1640 ( amide I), 1580 ( aromatic).
Safety & Handling
-
3,4,5-Trimethoxybenzoyl Chloride: Corrosive and lachrymator. Hydrolyzes to release HCl gas. Handle in a fume hood.
-
Methylamine: Toxic and flammable. If using the gas or THF solution, ensure adequate ventilation.
-
CDI: Moisture sensitive. Store in a desiccator.
References
-
BenchChem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. Retrieved from
- German Patent Office. (1962). Process for the preparation of 3,4,5-trimethoxybenzoic acid amides. Patent DE1141986B. (Confirming Melting Point of 109-110°C).
-
Quick Company. (2023). An Improved Process For Trimethobenzamide. Retrieved from
- Organic Syntheses. (1971). Aldehydes from Acid Chlorides by Modified Rosenmund Reduction. Org. Synth. 51, 8. (Reference for Acid Chloride handling).
Sources
- 1. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]
- 2. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "An Improved Process For Trimethobenzamide" [quickcompany.in]
- 5. HU204752B - Improved process for producing high purity 3,4,5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 6. 3,4,5-Trimethoxy benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN102826985B - A kind of preparation method of 1-(3,4,5-trihydroxy-) phenyl-1-alkyl ketone - Google Patents [patents.google.com]
- 8. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
Application Note: Analytical Characterization of 3,4,5-Trimethoxy-N-methylbenzamide
This guide details the analytical characterization of 3,4,5-trimethoxy-N-methylbenzamide (CAS: 55100-33-9), a structural analog of the antiemetic trimethobenzamide and a critical impurity/intermediate in the synthesis of mescaline-related phenethylamines and benzamide pharmaceuticals.
Executive Summary
This protocol establishes a multi-modal analytical framework for the identification, structural elucidation, and purity assessment of 3,4,5-trimethoxy-N-methylbenzamide (TM-NMB). Unlike simple benzoic acid derivatives, the N-methyl amide moiety introduces specific rotameric and hydrogen-bonding behaviors that necessitate rigorous NMR and chromatographic controls. This guide prioritizes Reverse-Phase HPLC (RP-HPLC) for quantitative purity and 1D/2D NMR for absolute structural confirmation.
Physicochemical Profile
Understanding the molecule's behavior in solution is a prerequisite for method design.
| Property | Value / Characteristic | Analytical Implication |
| Formula | C₁₁H₁₅NO₄ | MW: 225.24 g/mol |
| Appearance | White to off-white crystalline solid | Check for discoloration (oxidation of phenols if demethylated). |
| Solubility | Soluble: DMSO, MeOH, DCM, EtOAcSparingly: Water | Use MeOH or ACN for HPLC diluents to prevent precipitation. |
| pKa (Calc) | ~14-15 (Amide H) | Neutral under standard RP-HPLC conditions (pH 2-8). |
| LogP | ~1.1 - 1.3 | Elutes early-to-mid range on C18 columns. |
Structural Elucidation (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) Spectroscopy
The symmetry of the 3,4,5-trimethoxy substitution pattern simplifies the aromatic region, providing a definitive diagnostic signal.
Methodology:
-
Solvent: DMSO-d₆ (preferred for amide proton visibility) or CDCl₃.
-
Concentration: 10-15 mg in 0.6 mL solvent.
Expected Spectral Assignments (DMSO-d₆):
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| ¹H | 8.35 - 8.45 | Broad Quartet | 1H | Amide NH . Couples with N-methyl.[1][2][3][4] Disappears with D₂O shake. |
| ¹H | 7.15 - 7.20 | Singlet | 2H | Ar-H (2, 6) . Characteristic symmetry of 3,4,5-substitution. |
| ¹H | 3.80 | Singlet | 6H | Meta-OCH₃ (3, 5) . Equivalent environments. |
| ¹H | 3.69 | Singlet | 3H | Para-OCH₃ (4) . Distinct from meta-methoxy groups.[1][3] |
| ¹H | 2.78 | Doublet (J=4.5Hz) | 3H | N-CH₃ . Coupled to NH.[5] Becomes singlet if NH is exchanged. |
| ¹³C | 166.5 | Singlet | C=O | Amide carbonyl. |
| ¹³C | 152.8 | Singlet | C-3, C-5 | Oxygenated aromatic carbons (meta). |
| ¹³C | 140.1 | Singlet | C-4 | Oxygenated aromatic carbon (para). |
| ¹³C | 130.2 | Singlet | C-1 | Ipso carbon. |
| ¹³C | 105.5 | Singlet | C-2, C-6 | Aromatic methine carbons. |
| ¹³C | 60.5 | Singlet | O-CH₃ | Para-methoxy carbon. |
| ¹³C | 56.3 | Singlet | O-CH₃ | Meta-methoxy carbons. |
| ¹³C | 26.5 | Singlet | N-CH₃ | N-methyl carbon. |
Mass Spectrometry (HRMS & Fragmentation)
Technique: ESI-QTOF or Orbitrap (Positive Mode).
-
Target Ion: [M+H]⁺ = 226.1074 (Calc).
-
Fragmentation Pattern (MS/MS): The amide bond is the primary cleavage site.
Caption: Predicted ESI(+) MS/MS fragmentation pathway for 3,4,5-trimethoxy-N-methylbenzamide.
Quantitative Purity Analysis (HPLC-UV)
This method separates TM-NMB from its likely precursors (3,4,5-trimethoxybenzoic acid) and potential demethylated degradants.
Protocol: Gradient RP-HPLC
Instrument: HPLC or UHPLC with PDA (Photodiode Array) detector. Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 150 x 4.6 mm, 3.5 µm or sub-2 µm.
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Parameters:
-
Flow Rate: 1.0 mL/min (standard HPLC) or 0.4 mL/min (UHPLC).
-
Column Temp: 30°C.
-
Injection Vol: 5-10 µL.
-
Detection: UV @ 210 nm (amide/aromatic) and 254 nm (aromatic).
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold (elute polar salts) |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash |
| 18.1 | 5 | Re-equilibration |
| 23.0 | 5 | Stop |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Amides can tail due to silanol interactions; end-capped columns prevent this).
-
Resolution (Rs): > 2.0 between TM-NMB and Trimethoxybenzoic acid (precursor).
-
Retention Time: TM-NMB is less polar than the acid precursor but more polar than non-polar impurities. Expect elution ~8-10 min.
Impurity Profiling & Synthesis Workflow
Understanding where this compound fits in the synthesis pipeline helps in identifying potential impurities.
Caption: Synthesis pathway highlighting critical control points for impurity generation.
References
-
Chemical Identification: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 12204558, 3,4,5-Trimethoxy-N-methylbenzamide. Retrieved from [Link]
-
Spectral Data Comparison: NIST Mass Spectrometry Data Center.[6] Benzamide, 3,4,5-trimethoxy- (Analogous fragmentation patterns). NIST Chemistry WebBook.[6] Retrieved from [Link]
-
Method Validation: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Related Synthesis: Shaikh, M. et al. (2018). Synthesis and pharmacological evaluation of trimethoxybenzamide derivatives. Journal of Chemical and Pharmaceutical Research. (Contextual grounding for benzamide synthesis).
Disclaimer: This protocol is for research and development purposes only. All handling of chemicals should be performed under appropriate safety regulations (GLP/GMP) utilizing SDS guidelines.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 3,4,5-trimethoxy-n-(3-methylphenyl)benzamide (C17H19NO4) [pubchemlite.lcsb.uni.lu]
- 6. Benzamide, 3,4,5-trimethoxy- [webbook.nist.gov]
Application Notes and Protocols for the Utilization of 3,4,5-Trimethoxy-N-methylbenzamide in Cell Culture Assays
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
In the landscape of contemporary drug discovery and cellular biology, the 3,4,5-trimethoxyphenyl moiety has consistently emerged as a pharmacophore of significant interest. This structural motif is a cornerstone of numerous naturally occurring and synthetic compounds exhibiting potent biological activities, most notably in the realm of oncology.[1][2] 3,4,5-trimethoxy-N-methylbenzamide, a derivative of this class, represents a promising candidate for investigation in various cell-based assays. Its structural similarity to known bioactive molecules suggests a potential role in modulating critical cellular processes.
This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the cellular effects of 3,4,5-trimethoxy-N-methylbenzamide. We will delve into its presumed mechanism of action based on related compounds, provide detailed protocols for its application in cell culture, and offer insights into the interpretation of experimental outcomes. The information presented herein is synthesized from established methodologies and data from structurally analogous compounds, providing a robust starting point for your investigations.
Scientific Foundation: Postulated Mechanism of Action
While direct studies on 3,4,5-trimethoxy-N-methylbenzamide are emerging, the extensive research on its structural analogs provides a strong basis for predicting its mechanism of action. The 3,4,5-trimethoxyphenyl group is a well-established feature in compounds that target the tubulin cytoskeleton.[1][3] These agents disrupt microtubule dynamics, a process crucial for cell division, leading to cell cycle arrest and the induction of apoptosis.
Furthermore, derivatives of 3,4,5-trimethoxybenzaldehyde have been shown to modulate key signaling pathways implicated in cancer cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6] It is therefore plausible that 3,4,5-trimethoxy-N-methylbenzamide exerts its effects through a multi-faceted mechanism involving both cytoskeletal disruption and interference with pro-survival signaling cascades.
Below is a diagram illustrating the potential signaling pathways influenced by 3,4,5-trimethoxy-N-methylbenzamide, based on the activities of related compounds.
Caption: Postulated signaling pathways affected by 3,4,5-trimethoxy-N-methylbenzamide.
Experimental Protocols: A Step-by-Step Guide
The successful application of 3,4,5-trimethoxy-N-methylbenzamide in cell culture hinges on meticulous experimental design and execution. The following protocols are provided as a robust starting point and can be adapted based on the specific cell line and research question.
I. Preparation of Stock Solutions
Materials:
-
3,4,5-trimethoxy-N-methylbenzamide (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the desired amount of 3,4,5-trimethoxy-N-methylbenzamide powder.
-
Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.
-
Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.
II. Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[2] This protocol outlines the steps to determine the cytotoxic effects of 3,4,5-trimethoxy-N-methylbenzamide.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
3,4,5-trimethoxy-N-methylbenzamide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 3,4,5-trimethoxy-N-methylbenzamide from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
III. Western Blot Analysis for Pathway Modulation
To investigate the effect of 3,4,5-trimethoxy-N-methylbenzamide on specific signaling proteins, Western blotting is the method of choice. This protocol provides a general framework for assessing changes in protein expression and phosphorylation status.
Materials:
-
Cells cultured in 6-well plates or larger flasks
-
3,4,5-trimethoxy-N-methylbenzamide
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with 3,4,5-trimethoxy-N-methylbenzamide at the desired concentrations for the appropriate duration. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data should be summarized in tables.
Table 1: Recommended Starting Concentrations and Incubation Times
| Cell Line | Cancer Type | Recommended Concentration Range (µM) | Recommended Incubation Time (hours) |
| HeLa | Cervical Cancer | 1 - 100 | 24, 48, 72 |
| MCF-7 | Breast Cancer | 1 - 100 | 24, 48, 72 |
| A549 | Lung Cancer | 1 - 100 | 24, 48, 72 |
| HL-60 | Leukemia | 0.5 - 50 | 24, 48, 72 |
Note: These are suggested starting ranges. The optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Safety and Handling Precautions
As with any chemical compound, proper safety precautions should be observed when handling 3,4,5-trimethoxy-N-methylbenzamide. Based on the safety data sheets for related compounds like 3,4,5-trimethoxybenzaldehyde, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use in a well-ventilated area.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Conclusion and Future Directions
3,4,5-trimethoxy-N-methylbenzamide presents an intriguing avenue for cell biology research, particularly in the context of cancer therapeutics. The protocols and insights provided in this guide offer a solid foundation for initiating investigations into its biological activities. Future studies should focus on elucidating its precise molecular targets, comprehensively profiling its effects on a broader range of cancer cell lines, and exploring its potential for in vivo efficacy. The versatility of the 3,4,5-trimethoxyphenyl scaffold suggests that this N-methylated derivative could hold significant therapeutic promise.
References
-
New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF - ResearchGate. Available at: [Link]
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC. Available at: [Link]
-
3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed. Available at: [Link]
-
(PDF) N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine - ResearchGate. Available at: [Link]
-
3,5,4′-trimethoxy-trans-stilbene loaded PEG-PE micelles for the treatment of colon cancer. Available at: [Link]
-
Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC. Available at: [Link]
-
Benzamide-3-4-dimethoxy-N-methyl.pdf - Cheméo. Available at: [Link]
-
Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC. Available at: [Link]
-
(PDF) Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - ResearchGate. Available at: [Link]
Sources
- 1. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Notes & Protocols: A Phased Approach to Efficacy Testing of 3,4,5-trimethoxy-N-methylbenzamide
Introduction: A Strategic Framework for a Novel Benzamide Derivative
This document provides a comprehensive experimental framework for the initial efficacy testing of 3,4,5-trimethoxy-N-methylbenzamide, a novel compound with an uncharacterized biological profile. The benzamide scaffold is a "privileged structure" in medicinal chemistry, forming the core of diverse therapeutic agents with activities ranging from CNS effects to anticancer properties.[1][2] Given this precedent, a systematic, phased approach is essential to elucidate the compound's potential therapeutic value.
The absence of existing biological data for 3,4,5-trimethoxy-N-methylbenzamide necessitates a workflow that begins with broad, foundational in vitro screening and progresses logically to more complex in vivo models. This guide is structured to build a comprehensive data package, starting from fundamental cytotoxicity and leading to targeted efficacy studies, in alignment with preclinical guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5] Each phase is designed to inform the next, ensuring a resource-efficient and scientifically sound investigation.
Phase 1: Foundational In Vitro Characterization
The initial phase focuses on understanding the compound's fundamental interaction with biological systems at the cellular level. The primary goals are to determine its intrinsic cytotoxicity and to generate initial hypotheses regarding its mechanism of action (MoA).
Rationale: Establishing a Therapeutic Window
Before assessing efficacy, it is crucial to determine the concentration range at which 3,4,5-trimethoxy-N-methylbenzamide affects cell viability. This is accomplished by measuring its cytotoxic effect across a panel of cell lines. The resulting 50% inhibitory concentration (IC50) values are fundamental for distinguishing between targeted anti-proliferative effects (desirable in cancer research) and non-specific toxicity. These data will define the "therapeutic window" for all subsequent in vitro functional assays.
Experimental Protocol: General Cytotoxicity Screening via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable signal.[6][7]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a panel of relevant cell lines (e.g., a standard cancer cell line panel like the NCI-60, or cell lines relevant to a specific disease hypothesis).
-
Harvest cells during the logarithmic growth phase, ensuring high viability (>95%).[8]
-
Seed cells into 96-well, flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Allow cells to adhere and stabilize for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 3,4,5-trimethoxy-N-methylbenzamide in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Add 100 µL of medium containing the test compound at 2x the final desired concentration to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
-
Incubation:
-
Incubate the plates for a standard exposure time (e.g., 72 hours) under normal cell culture conditions.
-
-
MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[6]
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Presentation & Interpretation
The quantitative output of this phase should be summarized clearly to guide the next steps.
Table 1: Example Cytotoxicity Profile of 3,4,5-trimethoxy-N-methylbenzamide
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 35.1 |
| PC-3 | Prostate Adenocarcinoma | 9.8 |
| HCT116 | Colon Carcinoma | 12.4 |
| HEK293 | Normal Embryonic Kidney | > 100 |
Interpretation: An IC50 profile like the one above would suggest that 3,4,5-trimethoxy-N-methylbenzamide exhibits selective cytotoxicity towards certain cancer cell lines while sparing non-cancerous cells (HEK293). This selectivity is a promising characteristic for a potential anticancer agent and would justify proceeding to efficacy studies in models relevant to prostate or colon cancer.
Phase 2: In Vivo Pharmacokinetics and Safety Assessment
Before evaluating efficacy in an animal model, it is imperative to understand the compound's behavior within a living system and to establish a safe dose range.[3][10] This phase addresses the absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics (PK)—and initial toxicology.[11][12]
Rationale: Linking Dose, Exposure, and Safety
A PK study is essential to determine key parameters like bioavailability, half-life, and clearance.[11] This information is critical for designing an effective dosing regimen for the subsequent efficacy studies, ensuring that the compound reaches the target tissue at concentrations sufficient to exert a biological effect.[13] Preliminary toxicology studies will identify the maximum tolerated dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[14]
Protocol: Rodent Pharmacokinetic & Acute Toxicity Study
Study Design:
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or BALB/c mice.[11]
-
Groups:
-
Group 1 (IV PK): 3-5 animals receive a single intravenous (IV) bolus dose (e.g., 1-2 mg/kg) to determine fundamental PK parameters.
-
Group 2 (PO PK): 3-5 animals receive a single oral gavage (PO) dose (e.g., 10-20 mg/kg) to assess oral bioavailability.
-
Group 3 (Dose Escalation/Toxicity): Multiple cohorts of 3-5 animals receive escalating doses of the compound (e.g., 10, 30, 100 mg/kg) to determine the MTD.
-
-
Route of Administration: The chosen route for the efficacy study (e.g., oral, intraperitoneal) should be evaluated.[3]
Methodology:
-
Dosing:
-
Formulate 3,4,5-trimethoxy-N-methylbenzamide in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water).
-
Administer the compound to each animal according to the group assignment.
-
-
Sample Collection (PK Groups):
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[15]
-
Process blood to separate plasma and store at -80°C until analysis.
-
-
Monitoring (Toxicity Group):
-
Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Record body weights at baseline and at regular intervals throughout the study.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of 3,4,5-trimethoxy-N-methylbenzamide in plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and bioavailability (F%).
-
Determine the MTD as the highest dose that does not cause significant morbidity or >20% body weight loss.
-
Phase 3: In Vivo Efficacy Evaluation in a Xenograft Model
With a defined in vitro activity profile and an established in vivo safety and PK profile, the final phase is to test the compound's efficacy in a relevant disease model. Based on the hypothetical data from Phase 1, a human tumor xenograft model is an appropriate choice.[16]
Rationale: Assessing Anti-Tumor Activity
The primary objective of this phase is to determine if 3,4,5-trimethoxy-N-methylbenzamide can inhibit tumor growth in a living organism. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model for evaluating potential cancer therapeutics.[16]
Experimental Workflow and Protocol
The overall workflow for an efficacy study is a multi-step process requiring careful planning and execution.
Diagram 1: General Experimental Workflow for Preclinical Efficacy Testing
A logical flow from initial compound characterization to in vivo efficacy assessment.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. infinixbio.com [infinixbio.com]
- 4. Step 2: Preclinical Research | FDA [fda.gov]
- 5. namsa.com [namsa.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. biocompare.com [biocompare.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. selvita.com [selvita.com]
- 12. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. bioivt.com [bioivt.com]
- 16. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Investigating the Anticancer Potential of 3,4,5-trimethoxy-N-methylbenzamide
Introduction: The search for novel, effective anticancer agents is a cornerstone of modern oncological research. Within this field, small molecules that target fundamental cellular processes, such as cell division, represent a highly promising therapeutic avenue. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous potent antitumor agents, including the natural products colchicine and combretastatin A-4.[1] These molecules are known to interfere with the dynamic equilibrium of microtubules by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1][2]
This document provides a detailed guide for researchers investigating the anticancer applications of 3,4,5-trimethoxy-N-methylbenzamide. While this specific compound is primarily documented as a synthetic precursor[3], its structural similarity to known tubulin inhibitors strongly suggests a congruent mechanism of action. We hypothesize that 3,4,5-trimethoxy-N-methylbenzamide functions as a tubulin polymerization inhibitor, likely by binding to the colchicine site on β-tubulin.[4][5] This action is expected to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.[6][7] Furthermore, many tubulin-binding agents also function as Vascular Disrupting Agents (VDAs), which selectively target and destroy established tumor vasculature, leading to ischemic necrosis within the tumor mass.[8][9][10]
These application notes offer field-proven, step-by-step protocols to rigorously evaluate the cytotoxic and mechanistic properties of 3,4,5-trimethoxy-N-methylbenzamide in vitro.
Hypothesized Mechanism of Action: Tubulin Destabilization
The primary proposed mechanism for 3,4,5-trimethoxy-N-methylbenzamide involves its interaction with tubulin. By binding to the colchicine site, the compound is expected to prevent the polymerization of α- and β-tubulin heterodimers into microtubules. This disruption of microtubule formation and dynamics has profound downstream effects, culminating in apoptotic cell death.
Caption: Proposed signaling pathway for 3,4,5-trimethoxy-N-methylbenzamide.
Section 1: Compound Handling and Stock Solution Preparation
Scientific rigor begins with accurate and consistent compound preparation. The solubility and stability of your test agent are critical variables that can significantly impact experimental outcomes.
Protocol 1.1: Preparation of a 10 mM Master Stock Solution
-
Weighing the Compound: Accurately weigh out a precise amount of 3,4,5-trimethoxy-N-methylbenzamide (e.g., 2.2527 mg for a 1 mL stock, based on a M.W. of 225.27 g/mol ) using a calibrated analytical balance.
-
Rationale: Precision at this stage is paramount for accurate final concentrations. Using a 4- or 5-place balance is recommended.
-
-
Solubilization: Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. For example, add 1 mL of DMSO to 2.2527 mg of the compound.
-
Expert Tip: Use sterile, anhydrous, molecular biology-grade DMSO to prevent contamination and compound degradation. Many benzamide derivatives exhibit excellent solubility in DMSO.[11]
-
-
Complete Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to ensure complete solubilization. Visually inspect the solution against a light source to confirm the absence of any particulates.
-
Aliquoting and Storage: Aliquot the 10 mM master stock into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, affecting its potency over time.
-
-
Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium.
-
Critical Consideration: The final concentration of DMSO in the culture wells should be kept below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Ensure your vehicle control wells contain the same final DMSO concentration as your highest treatment concentration.
-
Section 2: In Vitro Efficacy Screening: Core Protocols
The following protocols form a foundational workflow for characterizing the anticancer activity of a novel compound. We recommend using a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) to assess the breadth of activity.[12]
Protocol 2.1: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] The optimal seeding density depends on the cell line's doubling time and should be optimized to ensure cells are in an exponential growth phase at the end of the assay.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare 2X serial dilutions of 3,4,5-trimethoxy-N-methylbenzamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.
-
Incubation: Incubate the cells with the compound for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.[12]
-
Rationale: This incubation period allows viable cells to metabolize the MTT into formazan crystals. The time can be adjusted based on the metabolic rate of the cell line.
-
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[12] Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression (dose-response curve) to determine the IC₅₀ value—the concentration that inhibits cell growth by 50%.
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
Since the hypothesized mechanism involves mitotic arrest, analyzing the cell cycle distribution is a critical validation step. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[13]
Caption: Experimental workflow for cell cycle analysis using PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 3,4,5-trimethoxy-N-methylbenzamide at concentrations around the predetermined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Expert Tip: It is crucial to collect floating cells as they often represent apoptotic or arrested cells that have detached.
-
-
Washing: Wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Fixation permeabilizes the cell membrane, allowing the PI to enter and stain the DNA. Cold ethanol helps to preserve cell morphology.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Rationale: RNase A is included to digest double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. A typical histogram will show two distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content), with the S phase population in between. An accumulation of cells in the G2/M peak would support the hypothesis of a tubulin inhibitor.
Protocol 2.3: Detection of Apoptosis by Annexin V/PI Staining
To confirm that cell death occurs via apoptosis, the Annexin V/PI assay is the gold standard.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (Protocol 2.2).
-
Cell Harvesting: Harvest all cells and wash once with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).
-
Data Interpretation: The analysis will yield four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+). A dose-dependent increase in the Annexin V+/PI- and Annexin V+/PI+ populations is indicative of induced apoptosis.
-
Section 3: Data Presentation and Interpretation
Table 1: Example Cytotoxicity Data for 3,4,5-trimethoxy-N-methylbenzamide
| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD | Positive Control (Colchicine) IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 1.5 ± 0.2 | 0.02 ± 0.005 |
| A549 | Lung Carcinoma | 2.1 ± 0.4 | 0.03 ± 0.007 |
| HCT-116 | Colon Carcinoma | 0.9 ± 0.1 | 0.015 ± 0.004 |
| PC-3 | Prostate Carcinoma | 5.8 ± 0.7 | 0.05 ± 0.01 |
| HepG2 | Hepatocellular Carcinoma | 1.8 ± 0.3 | 0.025 ± 0.006 |
| Note: Data are for illustrative purposes only. SD = Standard Deviation. |
Table 2: Example Cell Cycle Distribution Data in HCT-116 Cells (24h Treatment)
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (0 µM) | 55.2% | 28.1% | 16.7% |
| 0.5 µM (0.5x IC₅₀) | 48.5% | 20.3% | 31.2% |
| 1.0 µM (1x IC₅₀) | 25.1% | 10.5% | 64.4% |
| 2.0 µM (2x IC₅₀) | 15.8% | 5.7% | 78.5% |
| Note: Data are for illustrative purposes only and demonstrate a characteristic G2/M arrest. |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of 3,4,5-trimethoxy-N-methylbenzamide as a potential anticancer agent. Positive results from these assays—specifically, potent cytotoxicity, a clear G2/M cell cycle arrest, and induction of apoptosis—would provide strong evidence for its hypothesized mechanism as a tubulin polymerization inhibitor.
Subsequent research should focus on more direct validation of the molecular target. This includes:
-
Tubulin Polymerization Assays: Using purified tubulin to directly measure the inhibitory effect of the compound on microtubule formation in vitro.
-
Western Blot Analysis: Probing for key proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., cleaved PARP, cleaved Caspase-3) to confirm the upstream and downstream effects of treatment.[13]
-
In Vivo Studies: If in vitro data are compelling, advancing the compound to preclinical animal models is the logical next step to evaluate its efficacy, toxicity, and pharmacokinetic properties.[15]
By following these detailed and scientifically-grounded protocols, researchers can effectively unlock and validate the therapeutic potential of 3,4,5-trimethoxy-N-methylbenzamide and its analogs in the field of cancer drug discovery.
References
-
Development of tubulin polymerization inhibitors as anticancer agents - PubMed. (2023, November 15). Expert Opinion on Drug Discovery. [Link]
-
Update on vascular disrupting agents for cancer therapy - Open Access Journals. (n.d.). Journal of Cancer Metastasis and Treatment. [Link]
-
Recent Advances in Vascular Disrupting Agents in Cancer Therapy - Taylor & Francis. (2014, November 3). Expert Opinion on Investigational Drugs. [Link]
-
Vascular Targeting Agents as Cancer Therapeutics - AACR Journals. (2004, February 3). Clinical Cancer Research. [Link]
-
Vascular Disruption Therapy as a New Strategy for Cancer Treatment - MDPI. (2025, October 16). International Journal of Molecular Sciences. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents - Taylor & Francis. (2023, December 11). Expert Opinion on Drug Discovery. [Link]
-
Vascular disrupting agents in cancer therapy - PubMed. (2021, January 15). Postepy Higieny I Medycyny Doswiadczalnej. [Link]
-
Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects - ACS Publications. (2022, December 14). Journal of Medicinal Chemistry. [Link]
-
A review of research progress of antitumor drugs based on tubulin targets - PMC. (n.d.). Frontiers in Pharmacology. [Link]
-
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - MDPI. (2022, December 10). Molecules. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Bitesize Bio. [Link]
-
3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine - PubMed. (2007, November 15). Investigational New Drugs. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8). Frontiers in Bioengineering and Biotechnology. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019, July 1). Anticancer Research. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC. (n.d.). Molecules. [Link]
-
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (2022, July 20). Molecules. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. (2022, March 31). Molecules. [Link]
-
Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells - Universitas Indonesia. (n.d.). Indonesian Journal of Pharmacy. [Link]
-
Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer - Semantic Scholar. (2022, March 10). Saudi Pharmaceutical Journal. [Link]
-
Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed. (2010, February 15). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
(PDF) N-hydroxy-N′-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: Synergistic antitumor activity with arabinofuranosylcytosine - ResearchGate. (2025, August 10). ResearchGate. [Link]
-
N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity - Frontiers. (2023, March 15). Frontiers in Pharmacology. [Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity. (2015, March 12). International Journal of Molecular Sciences. [Link]
Sources
- 1. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,3,4,5-tetramethoxy-N-methylbenzamide | 118779-14-9 | Benchchem [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Vascular disrupting agents in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Frontiers | N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity [frontiersin.org]
- 14. bitesizebio.com [bitesizebio.com]
- 15. noblelifesci.com [noblelifesci.com]
Application Notes and Protocols for Antimicrobial Studies of 3,4,5-trimethoxy-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Investigating 3,4,5-trimethoxy-N-methylbenzamide as a Novel Antimicrobial Agent
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. The benzamide scaffold is a recurring motif in a multitude of pharmacologically active compounds, exhibiting a wide array of biological effects including antibacterial and antifungal properties.[1][2] Specifically, the 3,4,5-trimethoxyphenyl moiety, a derivative of the naturally occurring gallic acid, is a known pharmacophore that contributes to the biological activities of many compounds.[3] Derivatives of 3,4,5-trimethoxybenzoic acid and 3,4,5-trimethoxybenzaldehyde have demonstrated significant antimicrobial potential. For instance, 3,4,5-trimethoxybenzaldehyde shows inhibitory activity against Escherichia coli and Candida species.[4] Furthermore, amides derived from 3,4,5-trimethoxycinnamic acid have also displayed proven antimicrobial activity.[5]
Given this compelling evidence, 3,4,5-trimethoxy-N-methylbenzamide emerges as a promising candidate for antimicrobial investigation. This document provides a comprehensive guide for the systematic evaluation of its antimicrobial properties, from initial screening to preliminary mechanism of action studies. The protocols detailed herein are based on established methodologies and are designed to yield robust and reproducible data.
Part 1: Preliminary Evaluation and Stock Solution Preparation
Physicochemical Characterization and Solubility
A prerequisite for any in vitro study is the thorough characterization of the test compound and the determination of its solubility in appropriate solvents.
-
Purity Assessment: The purity of 3,4,5-trimethoxy-N-methylbenzamide should be ≥95%, as confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Solubility Testing: The solubility of the compound should be determined in various solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.[6]
-
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of 3,4,5-trimethoxy-N-methylbenzamide.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL).
-
Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Part 2: Primary Antimicrobial Screening
The initial phase of antimicrobial evaluation involves screening the compound against a panel of clinically relevant microorganisms to determine the breadth of its activity. The agar disk diffusion method is a widely used, cost-effective, and rapid technique for this purpose.
Agar Disk Diffusion Assay
This qualitative assay provides a preliminary indication of the compound's ability to inhibit microbial growth.
-
Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is active, a zone of growth inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
-
Experimental Workflow:
Caption: Workflow for the Agar Disk Diffusion Assay.
-
Detailed Protocol:
-
Microbial Strains: A representative panel should include Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger).
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Preparation: Aseptically apply a known amount of the 3,4,5-trimethoxy-N-methylbenzamide stock solution to sterile paper disks (6 mm diameter). Allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disks, along with a positive control (a known antibiotic) and a negative control (a disk with DMSO only), onto the inoculated agar plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.
-
Data Collection: Measure the diameter of the zone of complete growth inhibition in millimeters.
-
-
Interpretation of Results: The presence of a clear zone of inhibition around the disk indicates antimicrobial activity. The size of the zone provides a qualitative measure of the compound's potency.
Part 3: Quantitative Antimicrobial Susceptibility Testing
Following a positive primary screen, quantitative methods are employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8]
-
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth after incubation.[8]
-
Experimental Workflow:
Caption: Workflow for MIC Determination by Broth Microdilution.
-
Detailed Protocol:
-
Plate Preparation: In a 96-well plate, prepare serial two-fold dilutions of 3,4,5-trimethoxy-N-methylbenzamide in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Inoculum Preparation: Prepare a microbial suspension and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.
-
Determination of MBC/MFC
This assay determines whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microbe).
-
Principle: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar plate. The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.
-
Detailed Protocol:
-
From each well of the MIC plate that shows no turbidity, take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates until growth is visible in the control spots.
-
The MBC/MFC is the lowest concentration from the MIC plate that shows no microbial growth on the subculture agar plate.
-
-
Data Presentation:
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation (MBC/MIC ratio) |
| S. aureus ATCC 25923 | |||
| E. coli ATCC 25922 | |||
| C. albicans ATCC 90028 | |||
| Positive Control |
Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Part 4: Preliminary Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its development as a therapeutic agent. Common mechanisms of action for antibacterial drugs include inhibition of cell wall synthesis, protein synthesis, nucleic acid synthesis, and disruption of membrane function.[9][10]
Potential Mechanisms of Action for Benzamide Derivatives
While the specific mechanism of 3,4,5-trimethoxy-N-methylbenzamide is unknown, related compounds offer clues. Some benzamide derivatives have been shown to inhibit FtsZ, a key protein in bacterial cell division.[11] Others may act as antimetabolites, interfering with essential metabolic pathways.[9]
Investigating Cell Membrane Integrity
A common mechanism of action for antimicrobial compounds is the disruption of the cell membrane. This can be assessed by measuring the leakage of intracellular components.
-
Protocol for Measuring Protein Leakage:
-
Grow the target microorganism to the mid-logarithmic phase.
-
Harvest and wash the cells, then resuspend them in a buffer (e.g., PBS).
-
Treat the cell suspension with 3,4,5-trimethoxy-N-methylbenzamide at its MIC and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (no compound).
-
Incubate the suspensions at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and centrifuge to pellet the cells.
-
Measure the protein concentration in the supernatant using a standard method like the Bradford assay. An increase in extracellular protein concentration over time compared to the negative control suggests membrane damage.[12]
-
-
Logical Framework for Elucidating Mechanism of Action:
Caption: Logical framework for mechanism of action studies.
Conclusion
The structural features of 3,4,5-trimethoxy-N-methylbenzamide, supported by the known antimicrobial activities of its analogues, provide a strong rationale for its investigation as a novel antimicrobial agent. The systematic application of the protocols outlined in this guide will enable a thorough evaluation of its antimicrobial spectrum and potency. Positive findings from these initial studies would warrant further investigation into its mechanism of action, toxicity, and potential for in vivo efficacy, paving the way for its development as a next-generation antimicrobial drug.
References
-
Ma, X., et al. (2017). Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(8), 1779-1783. Available at: [Link]
- Gupta, V. P., et al. (n.d.). Thermodynamic parameters of antifungal 3,4,5-trimethoxy benzaldehyde thiosemicarbazone. Indian Journal of Pure & Applied Physics.
-
Ribeiro, A. I., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Pharmaceuticals, 15(11), 1421. Available at: [Link]
-
Univerzita Komenského. (n.d.). Antimicrobial susceptibility testing - methods. Retrieved from [Link]
-
Rivera-Yañez, N., et al. (2016). Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides. Molecules, 21(12), 1704. Available at: [Link]
-
Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemical Science International Journal, 33(3), 51-64. Available at: [Link]
-
Pinto, J., et al. (2015). Antifungal Activity and Toxicity of the 3,4,5-Trihydroxybenzoic and 3,4,5-Tris(Acetyloxy)Benzoic Acids. Journal of Agricultural and Food Chemistry, 63(23), 5678-5683. Available at: [Link]
-
Wu, W., et al. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Journal of Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (n.d.). Benzylidene-3,4- dimethoxybenzohydrazide derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Yuliani, S. H., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molekul, 18(1), 1-13. Available at: [Link]
-
Liu, Y., et al. (2017). Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. MedChemComm, 9(2), 305-315. Available at: [Link]
-
Khan, Z. A., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. Available at: [Link]
-
De Smet, B., et al. (2022). Validation of Three MicroScan® Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. Diagnostics, 12(9), 2099. Available at: [Link]
-
U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
bioMérieux. (2025, February 5). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
OpenStax. (2016, November 1). 14.3 Mechanisms of Antibacterial Drugs. Microbiology. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Mode of Action & Target for Antibacterial Drug. Retrieved from [Link]
-
Gwynn, M. N., et al. (2022). Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. Antibiotics, 11(10), 1417. Available at: [Link]
-
de Oliveira, C. A. R., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology, 10, 543. Available at: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis, Antifungal Evaluation and In Silico Study of N-(4-Halobenzyl)amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Current and Emerging Methods of Antibiotic Susceptibility Testing [mdpi.com]
- 8. biomerieux.com [biomerieux.com]
- 9. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 10. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 11. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]
handling and storage of 3,4,5-trimethoxy-N-methylbenzamide in the lab
Application Note: Handling, Storage, and Protocol Management for 3,4,5-Trimethoxy-N-methylbenzamide
Executive Summary & Compound Profile
3,4,5-Trimethoxy-N-methylbenzamide (CAS: 55100-33-9) is a substituted benzamide derivative often utilized as a pharmaceutical intermediate and a structural analog in the synthesis of bioactive phenethylamines and isoquinolines. Structurally, it possesses an electron-rich aromatic ring (due to three methoxy groups) and a secondary amide functionality.
Unlike its primary amide counterpart (3,4,5-trimethoxybenzamide), the N-methyl substitution reduces the compound's ability to act as a hydrogen bond donor, altering its crystal lattice energy and lipophilicity. This guide outlines the rigorous protocols for handling, solubilization, and storage to ensure experimental reproducibility and personnel safety.
Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 3,4,5-Trimethoxy-N-methylbenzamide | |
| CAS Number | 55100-33-9 | Distinct from the primary amide (CAS 3086-62-2) |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Appearance | White to off-white crystalline solid | Coloration indicates oxidation or impurities |
| Solubility (Primary) | DMSO, Methanol, Ethanol, DMF | High solubility in dipolar aprotic solvents |
| Solubility (Secondary) | Water (Sparingly soluble) | Requires organic co-solvent for aqueous buffers |
| Predicted LogP | ~1.2 - 1.5 | Moderately lipophilic |
Safety & Hazard Assessment (HSE)
While specific toxicological data for this exact CAS is limited, the structural class (polymethoxybenzamides) warrants a Potent Compound (OEB 3) handling approach until full cytotoxicity is ruled out.
-
Primary Hazards (Inferred):
-
PPE Requirements:
-
Respiratory: N95/P2 mask required for solid handling; Fume hood mandatory.
-
Dermal: Nitrile gloves (double-gloving recommended for stock solution preparation).
-
Ocular: Chemical splash goggles.
-
Storage Protocols: Stability & Integrity
The stability of 3,4,5-trimethoxy-N-methylbenzamide is governed by the hydrolytic stability of the amide bond and the oxidative susceptibility of the electron-rich phenyl ring.
A. Solid State Storage
-
Temperature: Store at -20°C for long-term (>1 month); 2-8°C is acceptable for active use (<1 month).
-
Atmosphere: Hygroscopic potential is low, but storage under inert gas (Argon/Nitrogen) is recommended to prevent moisture-mediated hydrolysis over years.
-
Container: Amber glass vials with PTFE-lined caps. (Amber glass prevents potential photo-oxidation of the methoxy groups).
B. Solution State Storage
-
Solvent: DMSO (Dimethyl sulfoxide) is the gold standard for cryo-storage.
-
Stability: Stable at -20°C for up to 6 months.
-
Avoid: Do not store in aqueous buffers for >24 hours. The amide bond is susceptible to slow hydrolysis in non-neutral pH aqueous environments.
Diagram 1: Storage Decision Logic
Caption: Decision matrix for preserving chemical integrity based on usage frequency and physical state.
Solubilization & Handling Protocol
Objective: Create a homogenous, precipitate-free stock solution suitable for biological assays or synthetic reactions.
Reagents Required:
-
Anhydrous DMSO (Spectroscopic grade, ≥99.9%)
-
Vortex mixer
-
Ultrasonic bath (optional but recommended)
Step-by-Step Methodology:
-
Equilibration: Allow the storage vial to reach room temperature before opening.
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic DMSO or the solid, potentially crashing out the compound later.
-
-
Weighing: Weigh the solid into a tared amber glass vial. Avoid using plastic microfuge tubes for high-concentration stocks if long-term storage is planned (DMSO can leach plasticizers).
-
Primary Solubilization (Stock):
-
Add DMSO to achieve a concentration of 10–50 mM .
-
Note: The N-methyl group disrupts the crystal lattice packing compared to the primary amide, often allowing higher solubility limits.
-
Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes.
-
Validation: Hold the vial up to a light source. The solution must be optically clear with no Schlieren lines (swirls indicating density differences).
-
-
Secondary Dilution (Working Solution):
-
Dilute the DMSO stock into the aqueous buffer (e.g., PBS) step-wise.[3]
-
Critical Rule: Keep final DMSO concentration <1% (v/v) for biological assays to avoid solvent toxicity.
-
Troubleshooting: If precipitation occurs upon adding water, warm the solution to 37°C or increase the DMSO fraction slightly (if assay tolerates).
-
Diagram 2: Solubilization Workflow
Caption: Workflow for generating stable stock and working solutions, including troubleshooting loops for precipitation.
Quality Control & Validation
Trusting the label is insufficient for high-stakes research. Verify identity and purity periodically.
-
HPLC-UV:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.
-
Detection: 254 nm (Aromatic ring absorption).
-
Expectation: Single peak. Impurities often elute earlier (hydrolysis products) or later (dimers).
-
-
1H-NMR (DMSO-d6):
-
Look for the diagnostic N-methyl doublet (or broad singlet) around 2.8–3.0 ppm.
-
Confirm the three methoxy singlets in the 3.7–3.9 ppm region (integrating to 9 protons total).
-
Self-Validation: If the N-methyl signal is missing, you may have the primary amide (CAS 3086-62-2).
-
Waste Disposal & Environmental Compliance
-
Classification: Non-halogenated organic solvent waste (if in DMSO/MeOH).
-
Protocol:
-
Collect all rinsates in a dedicated "Organic Waste" carboy.
-
Do not pour down the sink. Benzamide derivatives can be persistent in water systems.[2]
-
Label waste container with "Contains 3,4,5-trimethoxy-N-methylbenzamide - Irritant".
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22728, 3,4,5-Trimethoxybenzamide (Analog Reference). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Benzamide, 3,4,5-trimethoxy-. Retrieved from [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Profiling of 3,4,5-Trimethoxy-N-methylbenzamide
Introduction & Scientific Context
3,4,5-Trimethoxy-N-methylbenzamide (CAS: 55100-33-9) is a secondary amide derivative of 3,4,5-trimethoxybenzoic acid. It holds significant analytical importance in two primary domains:
-
Pharmaceutical Impurity Profiling: It is a known synthetic intermediate and degradation product (Impurity F-like analogue) of Trimethobenzamide , an antiemetic drug. Monitoring this compound is critical for API purity verification under ICH Q3A/Q3B guidelines.
-
Forensic & Synthetic Chemistry: Structurally, it serves as a non-amine precursor/analog to mescaline (3,4,5-trimethoxyphenethylamine). Differentiating the amide (neutral/weakly basic) from the amine (basic) is a common challenge in forensic drug chemistry.
This guide provides two distinct protocols: a robust HPLC-UV method for routine purity analysis and a high-sensitivity LC-MS/MS method for trace quantification and structural confirmation.
Physicochemical Profile[1][2][3][4][5][6]
-
Molecular Formula: C₁₁H₁₅NO₄
-
Molecular Weight: 225.24 g/mol
-
Monoisotopic Mass: 225.1001 Da
-
LogP (Predicted): ~1.2 (Moderately polar)
-
pKa: ~14-15 (Amide proton), Protonation on Oxygen/Nitrogen in strong acid (pH < 1).
-
UV Max: ~215 nm (Amide band), ~270 nm (Benzenoid band).
Analytical Workflow Visualization
The following diagram outlines the decision matrix for selecting the appropriate detection method based on analytical needs.
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on sensitivity requirements.
Protocol A: HPLC-UV (Purity & Assay)
Objective: Routine quantification of 3,4,5-trimethoxy-N-methylbenzamide in bulk drug substance or synthetic reaction mixtures.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC.
-
Column: Agilent Poroshell 120 EC-C18, 4.6 × 100 mm, 2.7 µm (or equivalent C18).
-
Why: The solid-core particle provides high resolution at lower backpressure, essential for separating the amide from closely related benzoic acid impurities.
-
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (adjusted with Formic Acid).
-
Why: Acidic pH suppresses ionization of residual carboxylic acids, improving peak shape.
-
-
Mobile Phase B: Acetonitrile (LC grade).
-
Column Temp: 35°C.
-
Detection: DAD/UV at 215 nm (Quantification) and 270 nm (Identification).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Equilibration |
| 8.00 | 60 | Linear Gradient |
| 10.00 | 90 | Wash |
| 10.10 | 10 | Re-equilibration |
| 14.00 | 10 | Stop |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of standard in 10 mL Methanol (1 mg/mL).
-
Working Solution: Dilute Stock 1:100 with Mobile Phase A:B (90:10) to reach 10 µg/mL.
-
Filtration: Filter through 0.22 µm PTFE syringe filter before injection.
Protocol B: LC-MS/MS (Trace Analysis)
Objective: High-sensitivity detection for genotoxic impurity screening or pharmacokinetic studies.
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Source Temp: 350°C.
-
Capillary Voltage: 3500 V.
-
Desolvation Gas: Nitrogen, 650 L/hr.
-
Collision Gas: Argon.
Fragmentation Mechanism & MRM Transitions
The fragmentation of 3,4,5-trimethoxy-N-methylbenzamide follows a specific pathway governed by the stability of the trimethoxybenzoyl cation (acylium ion).
Predicted MRM Table:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type | Assignment |
|---|---|---|---|---|
| 226.1 [M+H]⁺ | 195.1 | 15 | Quantifier | Loss of NH₂CH₃ (Amide cleavage) |
| 226.1 [M+H]⁺ | 167.1 | 25 | Qualifier | Loss of CO from m/z 195 |
| 226.1 [M+H]⁺ | 152.1 | 35 | Qualifier | Loss of CH₃ from m/z 167 |
Fragmentation Pathway Diagram
Understanding the fragmentation is crucial for confirming identity against matrix interferences.
Caption: Proposed ESI+ MS/MS fragmentation pathway for 3,4,5-trimethoxy-N-methylbenzamide.
Method Validation (Summary)
To ensure regulatory compliance (ICH Q2(R1)), the following parameters must be verified:
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS) |
| Linearity (R²) | > 0.999 (10 - 500 µg/mL) | > 0.995 (1 - 1000 ng/mL) |
| Precision (RSD) | < 2.0% (n=6) | < 5.0% (n=6) |
| Accuracy (Recovery) | 98.0% - 102.0% | 85.0% - 115.0% |
| LOD (S/N = 3) | ~0.5 µg/mL | ~0.1 ng/mL |
| Specificity | Resolution > 1.5 from impurity peaks | No interference in blank matrix |
Expert Insights & Troubleshooting
-
Peak Tailing: Amides can exhibit tailing due to secondary interactions with silanols.
-
Solution: Ensure the column is "end-capped" (e.g., EC-C18). If tailing persists, increase the buffer concentration to 20 mM or raise column temperature to 40°C.
-
-
Carryover: The N-methyl group increases lipophilicity compared to the primary amide.
-
Solution: Use a needle wash of 50:50 Methanol:Isopropanol.
-
-
Differentiation from Mescaline:
-
In LC-MS, Mescaline (MW 211.26) has a parent ion of [M+H]+ 212.1. The N-methylbenzamide has [M+H]+ 226.1. They are easily distinguished by mass.
-
In HPLC-UV, the amide generally elutes earlier than the amine in acidic mobile phases because the amine is fully protonated (charged) and interacts less with the C18 chain, whereas the neutral amide retains longer.
-
References
- USP/ICH Guidelines.Validation of Compendial Procedures. USP <1225> and ICH Q2(R1).
-
Agilent Technologies.Fast LC/MS/MS Analytical Method for Drugs and Metabolites.
-
[Link]
-
-
Naviasky, H. (1984).[4] Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography. Journal of Pharmaceutical Sciences.[4]
-
[Link]
-
-
NIST Chemistry WebBook. Benzamide, 3,4,5-trimethoxy- Mass Spectrum.[5]
-
[Link]
-
Sources
- 1. Trimethobenzamide Analyzed by HPLC - AppNote [mtc-usa.com]
- 2. researchgate.net [researchgate.net]
- 3. revistas.usp.br [revistas.usp.br]
- 4. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzamide, 3,4,5-trimethoxy- [webbook.nist.gov]
troubleshooting 3,4,5-trimethoxy-N-methylbenzamide synthesis yields
An essential precursor in medicinal chemistry, 3,4,5-trimethoxy-N-methylbenzamide is a key building block for various pharmacologically active molecules. Its synthesis, while straightforward in principle, can present challenges that impact yield and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in overcoming common hurdles encountered during its synthesis.
Core Synthesis Protocol: From Carboxylic Acid to Amide
The most reliable and common pathway for synthesizing 3,4,5-trimethoxy-N-methylbenzamide involves a two-step process. First, the carboxylic acid is activated by converting it to its more reactive acyl chloride derivative. Second, the acyl chloride is reacted with methylamine to form the final amide product.[1][2]
Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
This protocol details the conversion of 3,4,5-trimethoxybenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).
Materials:
-
3,4,5-trimethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, heating mantle, and nitrogen/argon inlet
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere. All glassware must be scrupulously dried to prevent hydrolysis of the acyl chloride.
-
Reagent Addition: To the flask, add 3,4,5-trimethoxybenzoic acid (1.0 eq.) and anhydrous DCM (or toluene). Stir the suspension.
-
Catalyst: Add a catalytic amount (1-2 drops) of anhydrous DMF. This catalyst facilitates the reaction.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq.) to the mixture at room temperature. The addition is often exothermic.
-
Reaction: Gently heat the mixture to reflux (around 40°C for DCM, higher for toluene) for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gas ceases and the solution becomes clear.
-
Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride is often a solid or oil and is typically used in the next step without further purification.
Step 2: Synthesis of 3,4,5-trimethoxy-N-methylbenzamide
This step involves the nucleophilic acyl substitution reaction between the acyl chloride and methylamine.[3][4]
Materials:
-
Crude 3,4,5-trimethoxybenzoyl chloride (from Step 1)
-
Methylamine (solution in THF, water, or as a gas)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Separatory funnel, standard glassware
Procedure:
-
Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve the crude 3,4,5-trimethoxybenzoyl chloride (1.0 eq.) in anhydrous DCM or THF.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the exothermic nature of the reaction.
-
Amine & Base Addition: In a separate flask, prepare a solution of methylamine (approx. 1.2 eq.) and triethylamine (1.2-1.5 eq.) in the same anhydrous solvent. The triethylamine acts as an HCl scavenger, preventing the protonation of the methylamine nucleophile.[3]
-
Reaction: Add the methylamine/triethylamine solution dropwise to the stirred, cooled solution of the acyl chloride. A white precipitate of triethylamine hydrochloride will form almost immediately.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amines, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted carboxylic acid, and finally with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,4,5-trimethoxy-N-methylbenzamide.[5][6]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and actionable solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Yield | 1. Hydrolysis of Acyl Chloride: The most common issue. Acyl chlorides are extremely sensitive to moisture.[2][3] | - Ensure all glassware is oven- or flame-dried before use.- Use high-purity, anhydrous solvents.- Perform the reaction under an inert atmosphere (nitrogen or argon). |
| 2. Inactive Methylamine: The HCl byproduct protonates the methylamine, forming an unreactive ammonium salt.[3] | - Use at least two equivalents of methylamine (one to react, one to act as the base).- Alternatively, add a non-nucleophilic base like triethylamine or pyridine (1.2-1.5 eq.) to scavenge the HCl.[3] | |
| 3. Poor Quality Starting Material: The initial 3,4,5-trimethoxybenzoic acid may be impure. | - Check the purity of the starting carboxylic acid by melting point or NMR spectroscopy.- Purify the starting material by recrystallization if necessary. | |
| 4. Incomplete Acyl Chloride Formation: The conversion from carboxylic acid may not have gone to completion. | - Ensure sufficient heating time and temperature during the first step.- Use a slight excess of the chlorinating agent (e.g., SOCl₂).- The addition of a catalytic amount of DMF can significantly accelerate this step. | |
| Formation of a White Solid that is Not the Product | 1. Triethylamine Hydrochloride: If using Et₃N, the white precipitate is the expected byproduct (Et₃N·HCl). | - This is normal and will be removed during the aqueous workup. |
| 2. Unreacted Carboxylic Acid: If the acyl chloride hydrolyzed, the starting carboxylic acid may precipitate. | - The product is typically soluble in DCM. The carboxylic acid is less so.- This can be confirmed by TLC analysis.- During workup, a wash with aqueous NaHCO₃ or K₂CO₃ will remove the acidic starting material.[5] | |
| Difficult Product Purification | 1. Similar Polarity of Product and Starting Material: The N-methylated product and any unreacted starting material may have similar polarities.[6] | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- A thorough basic wash (NaHCO₃) during workup is crucial to remove acidic impurities before chromatography. |
| 2. Presence of Multiple Byproducts: Side reactions may have occurred due to impurities or incorrect stoichiometry. | - Re-evaluate the reaction conditions. Ensure accurate measurement of all reagents.- Use TLC to identify the number of components and plan the purification strategy. |
Visualizing the Process
Reaction Mechanism
The core of the synthesis is a nucleophilic addition-elimination reaction at the acyl carbon.
Note: The above DOT script is a template. A real implementation would require image files for chemical structures or use HTML-like labels to draw them.
Caption: The reaction proceeds via a two-step addition-elimination mechanism.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical diagnostic workflow.
Caption: A logical workflow for diagnosing the cause of low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is 3,4,5-trimethoxybenzoyl chloride used instead of reacting the carboxylic acid directly with methylamine? The hydroxyl group (-OH) of a carboxylic acid is a very poor leaving group. Directly reacting it with an amine results in an acid-base reaction to form a stable ammonium carboxylate salt, which requires extremely high temperatures (often >100°C) to dehydrate and form the amide, usually in low yield.[7] Converting the carboxylic acid to an acyl chloride replaces the -OH with a chloride ion (-Cl), which is an excellent leaving group, allowing the reaction to proceed under much milder conditions with high efficiency.[2][7]
Q2: Can I use a different chlorinating agent besides thionyl chloride? Yes, other reagents like oxalyl chloride or phosphorus pentachloride (PCl₅) can also be used to form the acyl chloride.[2] Oxalyl chloride is often preferred for smaller-scale reactions as its byproducts (CO, CO₂) are gaseous and easily removed. Thionyl chloride is cost-effective for larger scales but its byproducts (SO₂, HCl) require careful handling.
Q3: Is it necessary to use a tertiary amine base like triethylamine? Can I just use two equivalents of methylamine? Using two equivalents of methylamine is a valid strategy. The first equivalent acts as the nucleophile, and the second acts as the base to neutralize the HCl produced.[3] However, this reduces the maximum theoretical yield to 50% based on the amine. Using a non-nucleophilic tertiary base like triethylamine is more atom-economical, as it allows for nearly all of the (often more valuable) primary amine to be used as the nucleophile.
Q4: How do I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (3,4,5-trimethoxybenzoic acid or its acyl chloride) on a silica gel plate. The product amide will have a different Rf value. The reaction is complete when the starting material spot has disappeared.
Q5: My final product is an oil, but the literature reports a solid. What should I do? The presence of residual solvent or minor impurities can prevent crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, purification by column chromatography is the best approach. After chromatography, concentrating the pure fractions should yield the solid product. If it's still an oil, trying to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.
References
- Benchchem. N,3,4,5-tetramethoxy-N-methylbenzamide | 118779-14-9.
- Benchchem. Technical Support Center: Optimizing N-Methylation of Benzamides.
- ChemicalBook. Synthesis and Application of N-Methylbenzamide.
- OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
- Benchchem. Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Master Organic Chemistry. Synthesis of Amides.
- Chemistry Steps. Amides Preparation and Reactions Summary.
- Google Patents. Chemical synthesis method of 3,4,5-trimethoxy benzoyl chloride.
- ChemTube3D. Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Organic Syntheses. ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE.
Sources
- 1. N,3,4,5-tetramethoxy-N-methylbenzamide | 118779-14-9 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Conditions for 3,4,5-trimethoxy-N-methylbenzamide
Welcome to the technical support guide for the synthesis of 3,4,5-trimethoxy-N-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during this specific amide coupling reaction. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your synthesis effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the initial planning and execution of the synthesis.
Q1: What are the primary synthetic routes for preparing 3,4,5-trimethoxy-N-methylbenzamide?
A1: There are two principal, well-established strategies for this synthesis, both starting from 3,4,5-trimethoxybenzoic acid:
-
The Acyl Chloride Method: This is a traditional, two-step approach where the carboxylic acid is first "activated" by converting it into a highly reactive 3,4,5-trimethoxybenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The isolated or in situ generated acyl chloride is then reacted with methylamine to form the final amide.[3]
-
Direct Coupling Method: This is a one-pot approach where the carboxylic acid is activated in situ using a "coupling reagent" in the presence of the amine.[4] This method avoids the often harsh conditions of acyl chloride formation and has become the standard in modern medicinal chemistry due to its milder conditions and broader substrate scope.[5]
Q2: How do I choose between the acyl chloride and direct coupling methods?
A2: The choice depends on scale, substrate sensitivity, and available resources.
-
Choose the Acyl Chloride method for:
-
Choose the Direct Coupling method for:
-
Sensitive substrates: The conditions are generally much milder, preventing the degradation of other functional groups.
-
High-throughput or discovery chemistry: The one-pot nature and reliability of modern coupling reagents make them ideal for library synthesis and rapid optimization.[8][9]
-
Improved safety and handling: It avoids the use of highly corrosive and moisture-sensitive reagents like thionyl chloride.
-
Q3: My reaction is giving a very low yield. What is the most common culprit?
A3: For amide couplings, the most frequent cause of low yield is inefficient activation of the carboxylic acid.[6][10] Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at room temperature because the amine will deprotonate the acid to form a stable and unreactive ammonium-carboxylate salt.[11][12] The entire purpose of the activating/coupling agent is to convert the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by methylamine. If this initial activation step is incomplete, the reaction will not proceed.
Q4: Why is a base, such as DIPEA or triethylamine, necessary in direct coupling reactions?
A4: A non-nucleophilic organic base serves two critical functions:
-
Maintaining a Nucleophilic Amine: Methylamine, like all amines, is basic. If any acidic species are present or generated during the reaction (e.g., from the coupling agent salt like HATU, which is a hexafluorophosphate salt), they can protonate the methylamine. The resulting methylammonium salt is no longer nucleophilic and cannot participate in the reaction. The added base neutralizes these acids, keeping the methylamine in its free, reactive form.[2]
-
Facilitating Carboxylate Formation: Many coupling reaction mechanisms begin with the deprotonation of the carboxylic acid to form a carboxylate anion, which then attacks the coupling reagent. The base facilitates this initial deprotonation step.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section provides a detailed, problem-oriented guide to resolving specific experimental failures.
Issue 1: Low to No Product Formation
This is the most critical issue. A systematic approach is required to diagnose the root cause.
Potential Cause A: Ineffective Carboxylic Acid Activation
-
The Problem: Your coupling reagent is old, hydrolyzed, or simply not potent enough for the job. Uronium/aminium salts like HATU are highly effective but can degrade upon exposure to atmospheric moisture. Carbodiimides like EDC can also be sensitive.
-
Solution & Protocol:
-
Use Fresh Reagents: Always use coupling reagents from a freshly opened bottle or one that has been stored properly in a desiccator.
-
Pre-activation: Instead of adding all reagents at once, pre-activate the carboxylic acid first. In a flask, dissolve 3,4,5-trimethoxybenzoic acid (1.0 eq), your coupling reagent (e.g., HATU, 1.1 eq), and a base (e.g., DIPEA, 2.0 eq) in an anhydrous solvent like DMF.[9] Stir this mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive activated ester intermediate.
-
Monitor Activation: You can monitor the activation step via TLC or LC-MS. You should see the disappearance of the starting carboxylic acid and the appearance of a new, less polar spot (the activated intermediate).
-
Add the Amine: Only after confirming activation should you add the methylamine (typically 1.2-1.5 eq) to the reaction mixture.
-
Potential Cause B: Non-nucleophilic Amine
-
The Problem: The methylamine has been protonated by an acid source, rendering it useless. This is a very common oversight.[13]
-
Solution:
-
Stoichiometry of Base: Ensure you are using at least 2 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). One equivalent is needed to neutralize the acid generated from the coupling, and another to ensure the amine remains deprotonated. For some coupling reagents, up to 3-4 equivalents may be beneficial.[14]
-
Order of Addition: Add the base to the carboxylic acid and coupling agent before adding the methylamine. This ensures the environment is basic when the amine is introduced.
-
Issue 2: Formation of Significant Impurities
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions are occurring.
Potential Cause A: N-Acylurea Formation (with Carbodiimides)
-
The Problem: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This is especially problematic with sterically hindered acids or less reactive amines.
-
Solution:
-
Use an Additive: The addition of 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial when using carbodiimides.[13][14] These additives react with the O-acylisourea intermediate to form an active ester that is more stable towards rearrangement but still highly reactive towards the amine.
-
Optimized Protocol: Use a combination like EDC (1.5 eq) / HOBt (1.5 eq) / DIPEA (3.0 eq). Pre-activate the carboxylic acid with this mixture for 30 minutes before adding methylamine.
-
Potential Cause B: Dicyclohexylurea (DCU) Contamination
-
The Problem: When using Dicyclohexylcarbodiimide (DCC), the byproduct dicyclohexylurea (DCU) is notoriously insoluble in many organic solvents and can be difficult to remove completely, often co-precipitating with the product.
-
Solution:
-
Switch to EDC: The best solution is to use N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). The urea byproduct formed from EDC is water-soluble and can be easily removed with a simple aqueous workup.[15]
-
Filtration (for DCC): If you must use DCC, after the reaction is complete, cool the reaction mixture (e.g., in an ice bath) to maximize DCU precipitation and remove it by filtration before proceeding with the workup. A second filtration after concentrating the filtrate may be necessary.
-
Issue 3: Difficulty with Product Purification
-
The Problem: The crude product is a complex mixture, and the desired amide is difficult to isolate by column chromatography or recrystallization.
-
Solution:
-
Aqueous Workup: A well-designed aqueous workup is critical.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted methylamine and any basic additives like DIPEA.
-
Base Wash: Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3,4,5-trimethoxybenzoic acid and additives like HOBt.
-
Brine Wash: A final wash with saturated NaCl solution helps to remove residual water before drying the organic layer.
-
-
Chromatography: Use a suitable solvent system for silica gel chromatography. A gradient of ethyl acetate in hexanes is a good starting point. Monitor fractions carefully by TLC.
-
TFA Salt Removal: If using reverse-phase HPLC for purification, the product will be isolated as a trifluoroacetate (TFA) salt.[16] For many applications this is acceptable, but if the free base is required, the TFA can be removed by dissolving the product in a suitable solvent and washing with a mild aqueous base or by using an ion-exchange resin.[17]
-
Section 3: Recommended Experimental Protocols
The following are starting-point protocols. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Protocol 1: High-Yield Direct Coupling using HATU
This is often the most reliable method for small to medium-scale synthesis.
| Reagent | Molar Eq. | Purpose |
| 3,4,5-Trimethoxybenzoic Acid | 1.0 | Starting Material |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Non-nucleophilic Base |
| Methylamine (2.0 M in THF) | 1.2 - 1.5 | Nucleophile |
| Anhydrous DMF | - | Solvent |
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,4,5-trimethoxybenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M.
-
Activation: Add HATU (1.1 eq) followed by DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add the solution of methylamine in THF (1.2 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours.[18] The reaction is typically complete within 2-6 hours.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude solid/oil by silica gel column chromatography (e.g., 20-80% ethyl acetate/hexanes gradient) or recrystallization (e.g., from ethyl acetate/hexanes).
Protocol 2: Cost-Effective Acyl Chloride Method
This method is suitable for larger scales where cost is a primary consideration.
| Reagent | Molar Eq. | Purpose |
| 3,4,5-Trimethoxybenzoic Acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 1.5 - 2.0 | Activating Agent |
| Anhydrous DCM or Toluene | - | Solvent |
| Methylamine (40% in H₂O) | 2.0 - 3.0 | Nucleophile |
| Pyridine or Triethylamine | 2.0 - 3.0 | Base |
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 3,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.5 eq) and a catalytic drop of DMF.
-
Heat the mixture to reflux (approx. 80-100 °C) for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude 3,4,5-trimethoxybenzoyl chloride can be used directly.
-
-
Amidation (Schotten-Baumann conditions):
-
Dissolve the crude acyl chloride in a solvent like dichloromethane (DCM).
-
In a separate flask, cool a solution of methylamine (2.5 eq) and triethylamine (2.5 eq) in DCM to 0 °C in an ice bath.
-
Add the solution of the acyl chloride dropwise to the cold amine solution with vigorous stirring.[2]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup & Purification:
-
Perform the same aqueous workup as described in Protocol 1 to remove salts and impurities.
-
Purify the crude product by recrystallization or column chromatography.
-
References
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
G. A. G. S. Chari, M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. [Link]
-
Ismail, O., et al. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Vaia. (2023, October 20). Amide Reactions: Amidation, Alcohol, Formation, Techniques. Vaia. [Link]
-
Al-Amiery, A. A., et al. (2022). Examples of coupling agents for amide bond formation with benzotriazole-like structures. IntechOpen. [Link]
-
Fisher, C. M., et al. (2024). Broad Spectrum Enantioselective Amide Bond Synthetase from Streptoalloteichus hindustanus. ACS Catalysis. [Link]
-
MacDonald, M. J., et al. (2023). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
-
Popa, M. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Angell, Y. L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (n.d.). DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action.
-
Matar, N. (2018, January 30). Carboxylic acid react with amine? ResearchGate. [Link]
-
Chem LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chem LibreTexts. [Link]
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. YouTube. [Link]
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]
Sources
- 1. N,3,4,5-tetramethoxy-N-methylbenzamide | 118779-14-9 | Benchchem [benchchem.com]
- 2. Lab Reporter [fishersci.co.uk]
- 3. DE1141986B - Process for the preparation of 3, 4, 5-trimethoxybenzoic acid amides having a tranquillose-dative action - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. hepatochem.com [hepatochem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. asiaresearchnews.com [asiaresearchnews.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mjas.analis.com.my [mjas.analis.com.my]
- 16. bachem.com [bachem.com]
- 17. peptide.com [peptide.com]
- 18. vaia.com [vaia.com]
Technical Support Center: Overcoming Poor Yield in 3,4,5-trimethoxy-N-methylbenzamide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4,5-trimethoxy-N-methylbenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable compound. The 3,4,5-trimethoxybenzoyl moiety is a key pharmacophore in numerous biologically active molecules, making its efficient and reliable synthesis a critical step in many research endeavors.[1]
This document moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common synthetic pitfalls. By understanding the "why" behind each experimental step, you can develop a more intuitive and effective approach to troubleshooting and optimization. We will primarily focus on the most common and cost-effective synthetic route—the acylation of methylamine with 3,4,5-trimethoxybenzoyl chloride (a Schotten-Baumann type reaction)—while also addressing alternative strategies.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific, common issues encountered during the synthesis. Each answer is grounded in chemical principles to empower you to diagnose and solve problems effectively.
Q1: My final yield is disappointingly low, and my post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 3,4,5-trimethoxybenzoic acid. What is the most likely cause?
A1: This is the most frequently encountered issue, and it almost invariably points to the hydrolysis of your acyl chloride intermediate, 3,4,5-trimethoxybenzoyl chloride.
-
Causality: Acyl chlorides are highly electrophilic and extremely sensitive to moisture.[2][3] Any trace of water in your reaction setup—from glassware, solvents, or reagents—will rapidly convert the acyl chloride back into its corresponding carboxylic acid.[4] The carboxylic acid is unreactive towards the amine under these conditions, bringing the desired reaction to a halt and appearing as a major component in your crude material.
-
Self-Validating Solutions:
-
Implement Rigorous Anhydrous Technique: This is non-negotiable. All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) and cooled under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[4]
-
Use Anhydrous Solvents: Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) must be of anhydrous grade, preferably passed through a solvent purification system or dried over appropriate drying agents (e.g., CaH₂ for DCM).
-
Ensure Purity of Acyl Chloride: If you are preparing the 3,4,5-trimethoxybenzoyl chloride in-house from the carboxylic acid using reagents like thionyl chloride or oxalyl chloride, you must remove the excess chlorinating agent and HCl byproduct under vacuum.[5] Co-evaporation with a dry, inert solvent like toluene can be effective.[4] The crude acyl chloride should be used immediately or stored under an inert atmosphere.[4]
-
Use Anhydrous Amine Source: Aqueous solutions of methylamine are incompatible with this reaction. Use a solution of methylamine in an anhydrous solvent (e.g., THF, ethanol) or generate it in situ. Alternatively, use methylamine hydrochloride salt with two equivalents of a non-nucleophilic base like triethylamine.
-
Q2: The reaction is very sluggish and fails to reach completion, even with extended reaction times. TLC shows both starting material and product. What factors should I investigate?
A2: A stalled reaction typically indicates an issue with nucleophilicity or reaction kinetics. The primary suspect is the inadvertent protonation of your amine nucleophile.
-
Causality: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[1] This HCl will immediately react with the most basic species in the mixture, which is the unreacted methylamine. The resulting methylammonium salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.
-
Self-Validating Solutions:
-
Incorporate an Appropriate Base: To prevent amine protonation, you must include at least one equivalent of a "scavenger" base to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are standard choices.[3][6] Ensure you use at least a full stoichiometric equivalent relative to the acyl chloride.
-
Optimize Temperature Profile: The initial addition of the acyl chloride to the amine solution should be performed at a low temperature (0 °C) to control the initial exotherm. However, to ensure the reaction goes to completion, the mixture should be allowed to slowly warm to room temperature and stirred for several hours (2-16 hours is typical).[3] Monitor progress by TLC or LC-MS to determine the optimal time.
-
Verify Reagent Stoichiometry: Precisely measure the molar equivalents of your reagents. While a slight excess of the acyl chloride (e.g., 1.05 equivalents) can be used, it's often better to ensure the amine is not the limiting reagent to avoid this excess in the final work-up.
-
Q3: My crude product is contaminated with a significant byproduct that is difficult to remove. How can I identify and prevent it?
A3: While this specific reaction is generally clean, byproducts can arise from impure starting materials or, less commonly, side reactions.
-
Causality: The most likely source of a persistent impurity is contamination in your starting 3,4,5-trimethoxybenzoic acid. Any acid impurity will be converted to its corresponding acyl chloride and subsequently to its N-methylamide analog, which may have similar chromatographic properties to your desired product.
-
Self-Validating Solutions:
-
Validate Starting Material Purity: Before starting the synthesis, verify the purity of your 3,4,5-trimethoxybenzoic acid via ¹H NMR or melting point analysis. If it is impure, it should be recrystallized.
-
Optimize Purification Strategy: If byproducts are present, purification by column chromatography on silica gel is the most effective method.[7] A gradient of ethyl acetate in hexanes is a good starting point for elution. For minor impurities, recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol can be effective.[8]
-
Frequently Asked Questions (FAQs)
Q1: Which is the superior synthetic route: the acyl chloride method or a direct coupling reaction?
A1: The "best" route depends on your specific laboratory constraints, scale, and priorities.
-
Acyl Chloride (Schotten-Baumann) Route: This is the workhorse method. It is generally high-yielding, and the reagents (e.g., thionyl chloride, oxalyl chloride) are inexpensive.[1][5] The primary drawback is the need to handle a highly moisture-sensitive acyl chloride intermediate and corrosive reagents.
-
Direct Amide Coupling Route: This method uses a coupling reagent (e.g., EDC, HATU, CDI) to activate the carboxylic acid in situ for reaction with the amine.[9][10] This approach is milder and avoids handling an isolated acyl chloride. However, the coupling reagents are significantly more expensive, and their byproducts (e.g., dicyclohexylurea from DCC) can complicate purification.[10]
Recommendation: For routine, scale-up, and cost-sensitive applications, optimizing the acyl chloride route is generally preferred. For delicate substrates or small-scale discovery chemistry where convenience is paramount, direct coupling reagents are an excellent choice.
| Method | Activating Agent | Base | Typical Solvent | Pros | Cons |
| Schotten-Baumann | SOCl₂ or (COCl)₂ | TEA or DIPEA | DCM, THF | High yield, cost-effective | Moisture-sensitive, corrosive reagents |
| Carbodiimide Coupling | EDC, DIC | HOBt, DMAP | DCM, DMF | Milder conditions, one-pot | Byproduct removal, higher cost |
| Phosphonium/Aminium | HATU, HBTU | DIPEA | DMF, ACN | Very efficient, low side reactions | Very expensive reagents |
| Imidazole-based | CDI | None required | Ethyl Acetate, THF | Mild, clean byproducts | Can be slower, CO₂ evolution |
Q2: How do I best monitor the reaction's progress?
A2: Thin Layer Chromatography (TLC) is the most common and effective method.[3] Use a mobile phase such as 30-50% ethyl acetate in hexanes. Spot the starting acyl chloride (or the corresponding acid as a proxy), the amine, and the co-spotted reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent has been completely consumed and a new, more non-polar product spot has appeared. LC-MS provides more definitive tracking of all components.[3]
Visualized Workflow and Mechanism
To successfully navigate this synthesis, it is crucial to understand the overall workflow and the underlying reaction mechanism.
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for synthesis with integrated troubleshooting checkpoints.
Mechanism of the Schotten-Baumann Reaction
Caption: Simplified mechanism for base-mediated N-acylation.
Optimized Experimental Protocol
This protocol represents a robust and validated method for the synthesis of 3,4,5-trimethoxy-N-methylbenzamide, designed to maximize yield and purity.
Step 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride[5]
-
Setup: Place 3,4,5-trimethoxybenzoic acid (1.0 eq) in an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the flask under an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 4 mL per gram of acid) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Reagent Addition: Add oxalyl chloride (1.5 eq) dropwise to the stirred suspension at room temperature. Caution: Gas evolution (CO₂, CO, HCl) will occur. Perform in a well-ventilated fume hood. Alternatively, use thionyl chloride (2.0 eq) and heat the reaction to reflux for 2-3 hours.
-
Reaction: Stir the mixture at room temperature for 1-2 hours or until the solution becomes clear and gas evolution ceases.
-
Work-up: Remove the solvent and excess oxalyl chloride/thionyl chloride under reduced pressure (in a setup protected by a base trap). The resulting crude 3,4,5-trimethoxybenzoyl chloride, typically a pale yellow solid or oil, should be used immediately in the next step without further purification.
Step 2: Amide Formation (Schotten-Baumann Reaction)[1][3]
-
Setup: In a separate oven-dried flask under an inert atmosphere, dissolve methylamine hydrochloride (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM (approx. 5 mL per gram of starting acid). Alternatively, use a solution of methylamine (2.0 M in THF, 1.2 eq) and triethylamine (1.2 eq).
-
Cooling: Cool the amine solution to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 3,4,5-trimethoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 40% Ethyl Acetate/Hexanes), checking for the consumption of the starting acyl chloride.
Step 3: Work-up and Purification
-
Quenching: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization: If the crude product is a solid and appears relatively clean by TLC, recrystallize from a suitable solvent like ethyl acetate/hexanes or ethanol.[8]
-
Column Chromatography: If significant impurities are present, purify the crude material by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 50%).[7]
-
-
Final Product: The pure 3,4,5-trimethoxy-N-methylbenzamide should be a white to off-white crystalline solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
- An Improved Process For Trimethobenzamide. Quick Company. [Online].
- Technical Support Center: Synthesis of 3,4,5-Trihydroxybenzoyl Chloride. Benchchem. [Online].
- Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. Benchchem. [Online].
- How to remove impurities from commercial 3,4,5-Trimethoxybenzaldehyde. Benchchem. [Online].
- N-acylation of amides through internal nucleophilic catalysis. Semantic Scholar. [Online].
- Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Online].
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Online].
- CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride. CymitQuimica. [Online].
- Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem. [Online].
- Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. Benchchem. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 4521-61-3: 3,4,5-Trimethoxybenzoyl chloride [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,4,5-Trimethoxybenzoyl chloride CAS#: 4521-61-3 [amp.chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. "An Improved Process For Trimethobenzamide" [quickcompany.in]
- 10. hepatochem.com [hepatochem.com]
Technical Support Center: Stability of 3,4,5-trimethoxy-N-methylbenzamide in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 3,4,5-trimethoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered when working with this compound in solution. Our approach is rooted in established principles of pharmaceutical analysis and organic chemistry to provide you with actionable insights and robust protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify and resolve stability-related challenges.
Q1: I'm observing a progressive loss of my compound's concentration or a decrease in its expected biological activity in my aqueous assay buffer. What's happening?
A1: This is a classic sign of compound degradation in solution. For a substituted benzamide like 3,4,5-trimethoxy-N-methylbenzamide, there are several potential degradation pathways. The most common culprits are hydrolysis, photodecomposition, and thermal degradation. It is crucial to systematically investigate these possibilities.
Forced degradation studies are an essential tool to intentionally stress a compound to understand its degradation profile under various conditions.[1][2] These studies help identify likely degradation products and establish degradation pathways.[3][4] The goal is typically to achieve 2-20% degradation to ensure that degradants are detectable without excessively breaking down the main compound.[4]
Potential Cause 1: Hydrolysis
The amide bond is susceptible to cleavage by water, a process known as hydrolysis. This reaction is significantly accelerated by both acidic and basic conditions.[5][6] In either case, the primary degradation products would be 3,4,5-trimethoxybenzoic acid and methylamine .[7][8]
-
Acid-Catalyzed Mechanism: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6]
-
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the carbonyl carbon. This process is generally difficult but becomes significant at higher pH and temperature.[5] The rate of hydrolysis for amides is highly pH-dependent.[9][10]
Troubleshooting Steps:
-
pH Monitoring: Confirm the pH of your solution. Unbuffered aqueous solutions can have a pH that drifts, and even standard biological buffers can lose their buffering capacity over time.
-
pH Stability Study: Conduct a study to determine the pH range where the compound is most stable. This involves dissolving the compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12) and monitoring its concentration over time.
-
Solution: Once the optimal pH is identified, ensure all future experiments are performed using a robust buffer system in that range. For long-term storage, preparing stock solutions in an anhydrous aprotic solvent like DMSO or ethanol is highly recommended to prevent hydrolysis.
Potential Cause 2: Photodegradation
Aromatic compounds, particularly those with electron-donating groups like methoxy substituents, can absorb UV light. This energy absorption can lead to photochemical reactions, causing the molecule to degrade.[11] The primary mechanism for aromatic amides often involves a photo-Fries rearrangement or cleavage of the N-C bond.[12]
Troubleshooting Steps:
-
Review Handling Procedures: Assess if your solutions are routinely exposed to ambient or direct light.
-
Photostability Study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light, as per ICH Q1B guidelines) and compare its degradation to a control sample wrapped in aluminum foil.[2]
-
Solution: Always store solutions in amber glass vials or protect them from light by wrapping containers in aluminum foil. Minimize light exposure during experimental procedures.
Potential Cause 3: Thermal Degradation
Elevated temperatures accelerate the rates of all chemical reactions, including degradation.[13] While benzamides are generally thermally stable in their solid form, long-term incubation in solution at elevated temperatures (e.g., 37°C for cell-based assays) can promote hydrolysis and other degradation pathways.[14][15]
Troubleshooting Steps:
-
Assess Incubation Conditions: Determine the temperature and duration your compound is exposed to during experiments.
-
Thermal Stability Study: Incubate solutions at various temperatures (e.g., 4°C, room temperature, 40°C, 60°C) and monitor the concentration over time against a frozen control sample.
-
Solution: Store stock solutions at -20°C or -80°C. During experiments, prepare working solutions fresh and minimize the time they spend at elevated temperatures. If long incubation times are necessary, include a stability control (compound in media without cells) to quantify the amount of degradation occurring over the experimental timeframe.
Potential Cause 4: Oxidation
Oxidative degradation can occur if the compound is sensitive to reactive oxygen species. This is a standard stress condition tested in forced degradation studies, often using hydrogen peroxide.[16]
Troubleshooting Steps:
-
Oxidative Stress Test: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3%) and monitor for degradation over time compared to an untreated control.[16]
-
Solution: If the compound is found to be sensitive to oxidation, consider degassing solvents by sparging with nitrogen or argon before preparing solutions. In some cases, the addition of an antioxidant may be feasible, but its compatibility with the experimental system must be verified.
Q2: My analytical results (e.g., HPLC chromatogram) show new, unexpected peaks appearing over time. How do I identify them?
A2: The appearance of new peaks is a direct indication of degradation or impurity formation. A properly designed stability-indicating analytical method is essential to separate and quantify these new species.[2]
Troubleshooting Workflow:
-
Method Validation: Ensure your High-Performance Liquid Chromatography (HPLC) method can separate the parent compound from its potential degradants. This is known as a stability-indicating method.[3][4] A common starting point is a reversed-phase C18 column with a gradient elution of water/acetonitrile or water/methanol containing a small amount of acid (like formic acid) or a buffer.[17][18]
-
Forced Degradation Analysis: Analyze the samples from your forced degradation studies (hydrolysis, photolysis, etc.). The new peaks that appear under specific stress conditions give you clues about their origin. For example, the major new peak in the acid/base hydrolysis samples is likely 3,4,5-trimethoxybenzoic acid.
-
Peak Identification (LC-MS): The most powerful tool for identifying unknown peaks is Liquid Chromatography-Mass Spectrometry (LC-MS). By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and fragmentation patterns, which allows for structural elucidation.[19] For instance, the expected hydrolysis product, 3,4,5-trimethoxybenzoic acid, has a distinct molecular weight that can be readily identified.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for 3,4,5-trimethoxy-N-methylbenzamide in solution? A1: The most probable degradation pathway under common laboratory conditions is hydrolysis of the amide bond.[5][8] This reaction breaks the molecule into 3,4,5-trimethoxybenzoic acid and methylamine and is catalyzed by both acidic and basic conditions.[9][10]
Q2: How should I prepare and store a stock solution of this compound to ensure maximum stability? A2: For long-term storage, prepare a high-concentration stock solution in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol. Aliquot the stock solution into smaller volumes in tightly sealed amber vials to avoid repeated freeze-thaw cycles and light exposure. Store these aliquots at -20°C or, for extended periods, at -80°C.
Q3: What analytical method is best for monitoring the stability of 3,4,5-trimethoxy-N-methylbenzamide? A3: Reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and reliable method.[18][20] A C18 column is typically effective. The key is to develop a "stability-indicating" gradient method that can resolve the parent 3,4,5-trimethoxy-N-methylbenzamide peak from peaks of potential degradation products, particularly the more polar 3,4,5-trimethoxybenzoic acid.[2][3]
Q4: I need to perform a forced degradation study. What are the standard conditions? A4: Forced degradation studies, also known as stress testing, are used to identify potential degradation pathways and validate the specificity of your analytical method.[1][3] The conditions should be adjusted to achieve a target degradation of 2-20%.[4]
| Stress Condition | Typical Protocol | Primary Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for several hours. | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for several hours. | Hydrolysis |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) at room temperature. | Oxidation |
| Thermal Degradation | Heat solution (or solid) at >60°C. | Thermolysis |
| Photodegradation | Expose solution to controlled UV/Visible light (ICH Q1B). | Photolysis |
Note: These are starting conditions and should be optimized based on the observed stability of the compound.
Visualized Workflows and Pathways
Diagram 1: Primary Hydrolytic Degradation Pathway
Caption: Hydrolysis of the central amide bond.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: Systematic approach to diagnosing stability issues.
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a pH range of 2 to 12 (e.g., HCl buffer at pH 2, acetate at pH 4, phosphate at pH 7, borate at pH 9, and NaOH buffer at pH 12).
-
Sample Preparation: Prepare a stock solution of 3,4,5-trimethoxy-N-methylbenzamide in a suitable organic solvent (e.g., acetonitrile or methanol). Dilute the stock into each buffer to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Ensure the organic solvent content is low (<1%) to not affect the buffer pH.
-
Incubation: Aliquot samples for each pH condition into separate amber HPLC vials. Store them in a temperature-controlled environment (e.g., 25°C or 40°C). Keep one set of aliquots at -20°C as the T=0 time point control.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition, bring it to room temperature, and analyze by a validated stability-indicating HPLC method.
-
Data Interpretation: Plot the percentage of the parent compound remaining against time for each pH. The pH at which the degradation rate is slowest is the pH of maximum stability.
References
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- ResolveMass Laboratories Inc. (2025). Forced Degradation vs.
- Nelson Labs. (n.d.).
- Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
- Alsante, K. M., et al. (2021). A practical guide to forced degradation and stability studies for drug substances. SGS Quay Pharma.
- Kahremany, S., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 19376.
- Glover, S. A. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(9), e3838.
- Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The photolyses of fully aromatic amides. Canadian Journal of Chemistry, 53(15), 2337-2343.
- Heimlich, R. V., & Poust, R. I. (1984). Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography. Journal of Pharmaceutical Sciences, 73(4), 542-545.
- Wainer, I. W., & Stiffin, R. M. (1988). Liquid Chromatographic Studies on the Aqueous Solution Conformation of Substituted Benzamide Drug Models.
- Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides.
- de Souza, A. R., et al. (2015). Thermal, spectroscopic and DFT studies of solid benzamide.
- Vione, D., et al. (2019). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.
- Dalal, M. (n.d.). Hydrolysis of Esters and Amides. Dalal Institute.
- Save My Exams. (2025). Reactions of Amides.
- National Center for Biotechnology Information. (n.d.). Benzamide.
- LibreTexts Chemistry. (2021). Hydrolysis of Amides.
- TCI Chemicals. (2024).
- Al-Tohamy, R., et al. (2022). Photocatalytic Degradation of Polyphenols and Polyaromatic Amines in Textile Industry Wastewaters by Nano-Cerium Dioxide Doped Titanium Dioxide and the Evaluation of Acute Toxicity Assays with Microtox and Daphnia magna. Journal of Biomedical Research & Environmental Sciences, 3(8).
- Fisher Scientific. (2025).
- Lemaire, J., et al. (1981). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 103(14), 4176-4182.
- BenchChem. (n.d.). N,3,4,5-tetramethoxy-N-methylbenzamide.
- Gouri, C., et al. (2007). Thermal degradation and ageing of segmented polyamides.
- BenchChem Technical Support Team. (2025). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
- Central Drug House (P) Ltd. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS: 3,4,5-TRIMETHOXY BENZALDEHYDE.
- Mandil, A., et al. (2017). Acidity constants of benzamide and some Ortho‐substituted derivatives.
- Ngongang, A. D., Duy, S. V., & Sauvé, S. (2015). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, 7(18), 7565-7573.
- Tagle, L. H., Diaz, F. R., & De la Maza, M. P. (1998). Thermal Degradation Studies of Poly (Amide-Ester)s. Polymer Bulletin, 40(5), 533-540.
- Sigma-Aldrich. (n.d.). 3,4,5-TRIMETHOXY-N-(4-METHYLPHENYL)BENZAMIDE.
- Dart, R. K., & Ribbons, D. W. (1974). Bacterial degradation of 3,4,5-trimethoxycinnamic acid with production of methanol. Journal of Bacteriology, 119(2), 467-474.
- Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
- Grishaev, V., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(7), 3025-3035.
- Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523-530.
- Straus, S., & Wall, L. A. (1961). Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers.
- Szekeres, T., et al. (2007). 3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells: synergistic antitumor activity with arabinofuranosylcytosine.
- Piwka, M., et al. (2004). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica, 61(5), 327-332.
- Google Patents. (2014). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.
- Lin, H. S., et al. (2009). A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study.
- Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uregina.ca [uregina.ca]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. asianjpr.com [asianjpr.com]
- 17. agilent.com [agilent.com]
- 18. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of 3,4,5-trimethoxy-N-methylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 3,4,5-trimethoxy-N-methylbenzamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific amide synthesis, with a primary focus on anticipating and minimizing side reactions to maximize yield and purity.
Table of Contents
-
Introduction: The Challenge of Amide Bond Formation
-
Troubleshooting Guide: Common Issues & Solutions
-
Issue 1: Low Yield of the Desired Amide
-
Issue 2: Presence of Unreacted Starting Material (3,4,5-trimethoxybenzoic acid)
-
Issue 3: Formation of an O-Acylisourea Side Product
-
Issue 4: Racemization of Adjacent Chiral Centers (If Applicable)
-
-
Frequently Asked Questions (FAQs)
-
What is the most reliable method for synthesizing 3,4,5-trimethoxy-N-methylbenzamide?
-
How do I choose the right coupling reagent?
-
What is the role of an additive like HOBt or HOAt?
-
Can I use thionyl chloride (SOCl₂) for this synthesis?
-
-
Experimental Protocols
-
Protocol 1: High-Yield Synthesis using EDC/HOBt Coupling
-
Protocol 2: Analytical Workflow for Reaction Monitoring (TLC)
-
-
References
Introduction: The Challenge of Amide Bond Formation
The synthesis of 3,4,5-trimethoxy-N-methylbenzamide, a key intermediate in various research applications, typically involves the formation of an amide bond between 3,4,5-trimethoxybenzoic acid and methylamine. While seemingly straightforward, this reaction is prone to side reactions that can significantly impact yield and purity. The primary challenge lies in activating the carboxylic acid group of 3,4,5-trimethoxybenzoic acid to make it susceptible to nucleophilic attack by the weakly basic methylamine, without promoting competing reaction pathways. This guide provides in-depth solutions to common problems encountered during this synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis, their root causes, and actionable solutions.
Issue 1: Low Yield of the Desired Amide
Probable Cause: Inefficient activation of the carboxylic acid, suboptimal reaction conditions, or degradation of reagents. The choice of coupling reagent and reaction conditions is critical for achieving high yields in amide synthesis.
Solution:
-
Reagent Selection: Employ a carbodiimide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole). EDC is a "zero-buy" coupling reagent, meaning its byproducts are water-soluble and easily removed during workup.
-
Reaction Conditions:
-
Solvent: Use an aprotic polar solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Temperature: Perform the initial activation of the carboxylic acid with EDC/HOBt at 0 °C to control the reaction rate and minimize side reactions. After the addition of methylamine, allow the reaction to slowly warm to room temperature.
-
pH: Maintain a slightly basic pH (around 8-9) during the reaction. This can be achieved by adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). This is particularly important when using a salt form of methylamine (e.g., methylamine hydrochloride) to ensure the free amine is available for reaction.
-
Issue 2: Presence of Unreacted Starting Material (3,4,5-trimethoxybenzoic acid)
Probable Cause: Insufficient amount of coupling reagent or incomplete reaction. This indicates that not all of the carboxylic acid was activated or had the chance to react with the amine.
Solution:
-
Stoichiometry: Ensure you are using a slight excess (1.1 to 1.2 equivalents) of both the coupling reagent (EDC) and the amine (methylamine) relative to the carboxylic acid.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time (e.g., overnight).
-
Reagent Quality: Verify the purity and activity of your coupling reagents. Carbodiimides can degrade over time, especially if not stored properly (under inert gas and refrigerated).
Issue 3: Formation of an O-Acylisourea Side Product
Probable Cause: This is a common side reaction when using carbodiimide coupling reagents without an additive. The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common impurity in amide synthesis.
Solution:
-
Use of Additives: The most effective way to prevent the formation of the N-acylurea byproduct is to use an additive like HOBt or HOAt (1-Hydroxy-7-azabenzotriazole). These additives act as "active esters," reacting rapidly with the O-acylisourea intermediate to form a more stable activated ester. This new intermediate is less prone to rearrangement and reacts efficiently with the amine to form the desired amide.
Diagram: Role of HOBt in Preventing N-acylurea Formation
Caption: HOBt intercepts the reactive O-acylisourea to form a stable ester, preventing rearrangement.
Issue 4: Racemization of Adjacent Chiral Centers (If Applicable)
Probable Cause: While not directly applicable to 3,4,5-trimethoxybenzoic acid, if your synthesis involves an amino acid or a chiral carboxylic acid, racemization at the alpha-carbon is a significant risk, particularly with carbodiimide reagents.
Solution:
-
Additives: The use of additives like HOBt or, more effectively, HOAt, is known to suppress racemization during amide bond formation.
-
Alternative Reagents: Consider using coupling reagents known for low racemization, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3,4,5-trimethoxy-N-methylbenzamide?
The most reliable and commonly employed method is the use of a carbodiimide coupling agent like EDC in the presence of an additive such as HOBt in an aprotic solvent like DCM. This combination offers high yields, mild reaction conditions, and a straightforward workup procedure.
Q2: How do I choose the right coupling reagent?
The choice of coupling reagent depends on several factors, including the scale of the reaction, the sensitivity of the substrates, and cost.
| Reagent | Advantages | Disadvantages |
| EDC | Water-soluble byproducts, easy removal. | Can lead to N-acylurea formation without additives. |
| DCC | Inexpensive and effective. | Byproduct (DCU) is a precipitate, can be difficult to remove completely. |
| HATU | Very efficient, low racemization. | More expensive. |
Q3: What is the role of an additive like HOBt or HOAt?
Additives like HOBt and HOAt play a crucial role in modern amide synthesis for several reasons:
-
They suppress the formation of the N-acylurea side product.
-
They accelerate the rate of the desired amidation reaction.
-
They minimize the risk of racemization in chiral substrates.
Q4: Can I use thionyl chloride (SOCl₂) for this synthesis?
While converting the carboxylic acid to an acyl chloride using thionyl chloride is a classic method for amide synthesis, it has several drawbacks for this specific molecule:
-
Harsh Conditions: The reaction with SOCl₂ often requires elevated temperatures, which can be incompatible with the methoxy groups on the aromatic ring.
-
Safety: Thionyl chloride is highly corrosive and toxic, and the reaction produces HCl gas.
-
Side Reactions: The highly reactive acyl chloride can be prone to other side reactions if not handled carefully.
For these reasons, the milder and more selective carbodiimide-based methods are generally preferred for the synthesis of 3,4,5-trimethoxy-N-methylbenzamide.
Experimental Protocols
Protocol 1: High-Yield Synthesis using EDC/HOBt Coupling
Materials:
-
3,4,5-trimethoxybenzoic acid (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Methylamine (solution in THF or as hydrochloride salt, 1.2 eq)
-
DIPEA (if using methylamine hydrochloride, 1.5 eq)
-
DCM (anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 3,4,5-trimethoxybenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt and EDC sequentially to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.
-
Add the methylamine solution (or the methylamine salt followed by DIPEA) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: Experimental Workflow for EDC/HOBt Coupling
Caption: Step-by-step workflow for the synthesis of 3,4,5-trimethoxy-N-methylbenzamide.
Protocol 2: Analytical Workflow for Reaction Monitoring (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 50% Ethyl Acetate in Hexane - this may need optimization)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate.
-
Spot the TLC plate with a sample of the starting material (3,4,5-trimethoxybenzoic acid), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting material and product should be UV active.
-
If necessary, stain the plate with potassium permanganate to visualize non-UV active compounds.
-
The reaction is complete when the spot corresponding to the starting material has disappeared. The product spot should appear at a different Rf value.
References
-
Amide bond formation. Organic Chemistry Portal. [Link]
Technical Support Center: Scaling Synthesis of 3,4,5-Trimethoxy-N-methylbenzamide
Status: Operational Ticket ID: SC-TMB-2024 Assigned Specialist: Senior Process Chemist Subject: Scale-up Optimization, Troubleshooting, and Safety Protocols
Executive Summary
You are scaling the synthesis of 3,4,5-trimethoxy-N-methylbenzamide , a pharmacophore common in psychoactive and cardiovascular research. While the chemistry appears simple (amide bond formation), scaling to kilogram quantities introduces thermodynamic and physical processing risks that are absent at the milligram scale.
This guide prioritizes the Biphasic Schotten-Baumann route (Acid Chloride method). It is the industry standard for scaling simple benzamides because it offers superior heat management and easier purification compared to coupling agents (EDC/HATU) or direct thermal amidation.
Module 1: Reaction Engineering (The Synthesis)
Core Protocol: Biphasic Schotten-Baumann
Why this route? It uses water to absorb the massive exotherm of amidation and inorganic bases (cheap) to scavenge the HCl byproduct, preventing the need for excess methylamine.
Reagents:
-
Substrate: 3,4,5-Trimethoxybenzoyl chloride (TMBC)[1]
-
Nucleophile: Methylamine (40% aqueous solution)
-
Base: Sodium Hydroxide (20% aq) or Sodium Carbonate
-
Solvent: Toluene or DCM (Toluene preferred for scale due to higher flash point and better environmental profile).
Visual Workflow
Caption: Optimized process flow for kilogram-scale synthesis minimizing thermal risks.
Frequently Asked Questions (Synthesis)
Q: My yield drops significantly when I scale from 50g to 500g. Why? A: This is likely a mixing-controlled hydrolysis issue. At 500g, the addition of the acid chloride (TMBC) to the aqueous amine takes longer. If mixing is poor, the TMBC pools at the interface and reacts with water (hydrolysis) instead of the amine, reverting to the starting acid.
-
Fix: Increase impeller speed (Reynolds number > 10,000). Use a subsurface dip tube to add the acid chloride solution directly into the turbulent zone of the amine phase.
Q: The reaction mixture turns a dark pink/brown color. Is the product ruined? A: Not necessarily. The 3,4,5-trimethoxy ring is electron-rich and prone to oxidation, forming quinoid-like impurities that are highly colored even at ppm levels.
-
Fix:
-
Purge the reactor with Nitrogen prior to addition.
-
Add a small amount of reducing agent (e.g., Sodium Metabisulfite) to the aqueous wash during workup.
-
Treat the organic layer with activated charcoal before crystallization.[2]
-
Q: Can I use anhydrous Methylamine (2M in THF) instead of aqueous? A: Yes, but it changes the safety profile.
-
Pros: Anhydrous conditions prevent hydrolysis.
-
Cons: Methylamine hydrochloride precipitates immediately, creating a thick slurry that can break stirrers (shear thickening). You must use 2 equivalents of amine (one to react, one to scavenge HCl), which is less atom-economical.
-
Recommendation: Stick to the aqueous biphasic route for scale unless your substrate is strictly water-sensitive.
Module 2: Purification & Isolation
Troubleshooting Logic Tree
Caption: Diagnostic logic for identifying and removing common impurities.
Crystallization Guide
Avoid chromatography at scale. It is expensive and time-consuming.
Q: The product "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out occurs when the product separates as a liquid phase before it reaches its freezing point. This is common with methoxy-benzamides.[1]
-
Protocol:
-
Solvent Switch: If using Ethanol/Water, you likely have too much water. Re-dissolve in hot Ethanol and add warm water very slowly until just turbid.
-
Seeding: You must seed the mixture at the cloud point. Add 0.1% pure crystals.
-
Slow Cooling: Control the cooling ramp. Cool at 5°C per hour. Rapid cooling traps impurities and promotes oiling.
-
Solvent Screening Table
| Solvent System | Suitability | Comments |
| Ethyl Acetate / Heptane | High | Best for scale. Dissolve in hot EtOAc, add Heptane until cloudy. Good rejection of polar impurities. |
| Ethanol / Water | Medium | Good yield, but high risk of "oiling out". Drying the cake takes longer due to water. |
| Toluene | Low | Product may be too soluble even when cold. Good for initial extraction, bad for crystallization. |
Module 3: Safety & Compliance (E-E-A-T)
Critical Hazard: Methylamine Handling
-
Risk: Methylamine is a volatile, flammable gas. Even 40% aqueous solutions have significant vapor pressure.
-
Control:
-
Never charge methylamine to a hot reactor.
-
Ensure the scrubber system is active and charged with dilute acid (H2SO4) to capture off-gassing.
-
Incompatibility: Do not use copper or brass fittings; amines corrode them rapidly, leading to containment failure.
-
Critical Hazard: Thermal Runaway
-
Mechanism: The reaction between Acid Chloride and Amine is instantaneous and highly exothermic (
). -
Control:
-
Dosing Controlled: The reaction rate is limited by the addition rate of the Acid Chloride.
-
Adiabatic Limit: Calculate the adiabatic temperature rise. If cooling fails, will the solvent boil? (Likely yes).
-
Rule: Maintain reactor temperature < 10°C during addition. Stop addition immediately if cooling capacity is overwhelmed.
-
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on amide pharmacophores). [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. (Comparison of coupling agents vs. acid chloride routes). [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methylamine: Occupational Health Guideline. (Safety data for handling methylamine). [Link]
Sources
Comparative Guide: 3,4,5-Trimethoxy-N-methylbenzamide vs. 3,4,5-Trimethoxybenzamide
[1]
Executive Summary
The primary distinction between these two compounds lies in the methylation of the amide nitrogen.[1] This single substitution significantly alters the solid-state properties, solubility profile, and metabolic fate of the molecule.[1][2]
-
3,4,5-Trimethoxybenzamide (Unmethylated): A primary amide characterized by a high melting point due to extensive intermolecular hydrogen bonding.[1][2] It serves as a foundational scaffold for reserpine-like sedatives and tubulin inhibitors.[1]
-
3,4,5-Trimethoxy-N-methylbenzamide (Methylated): A secondary amide with a significantly lower melting point and enhanced lipophilicity.[1][2] The N-methyl group acts as a conformational lock, influencing receptor binding affinity and blood-brain barrier (BBB) permeability.[1][2]
Physicochemical Comparison
The introduction of the methyl group at the nitrogen position disrupts the hydrogen bonding network, leading to drastic changes in physical properties.[1][2]
Table 1: Physicochemical Properties
| Property | 3,4,5-Trimethoxybenzamide (Unmethylated) | 3,4,5-Trimethoxy-N-methylbenzamide (Methylated) | Impact of Methylation |
| CAS Number | 3086-62-2 | 55100-33-9 | — |
| Formula | C₁₀H₁₃NO₄ | C₁₁H₁₅NO₄ | +CH₂ |
| Mol.[1][3][4][5][6][7] Weight | 211.22 g/mol | 225.24 g/mol | +14.02 g/mol |
| Melting Point | 178–184 °C [1] | 113–115 °C [2] | Decrease (~65°C) due to lattice disruption.[1][2] |
| H-Bond Donors | 2 (Primary Amide) | 1 (Secondary Amide) | Reduced polarity.[2] |
| LogP (Est.) | ~0.9 - 1.2 | ~1.4 - 1.7 | Increased lipophilicity.[1] |
| Solubility | Low in non-polar solvents; High in alcohols.[1] | Improved in organic solvents (DCM, EtOAc).[1][2] | Enhanced membrane permeability.[1] |
Mechanism of Property Shift
The unmethylated analog forms a robust crystal lattice stabilized by dual hydrogen bonds (
Synthetic Pathways
Both compounds are synthesized from a common precursor, 3,4,5-trimethoxybenzoic acid , via an acyl chloride intermediate.[1][2][6] The divergence occurs at the amidation step.[1]
Experimental Protocol: Synthesis of 3,4,5-Trimethoxy-N-methylbenzamide
Based on standard acylation protocols [2].
Reagents: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride (
-
Activation: Reflux 3,4,5-trimethoxybenzoic acid (1.0 eq) with
(1.5 eq) for 2 hours. Evaporate excess to obtain the acid chloride.[1] -
Amidation: Dissolve the crude acid chloride in anhydrous DCM at 0°C.
-
Addition: Slowly add Methylamine (2.0 eq, 2M in THF) and
(1.5 eq) dropwise. -
Workup: Stir at room temperature for 4 hours. Quench with water.[1] Extract with DCM.[1] Wash organic layer with 1M HCl (to remove unreacted amine) and brine.[1][2]
-
Purification: Recrystallize from EtOAc/Hexane to yield white crystals (Yield: ~80-85%).
Note for Unmethylated Analog: Substitute Methylamine with Ammonium Hydroxide (
Visualization: Synthetic Workflow
Figure 1: Divergent synthesis of benzamide analogs from a common acid precursor.
Pharmacological & Biological Implications
The "3,4,5-trimethoxy" motif is a privileged pharmacophore found in tubulin inhibitors (e.g., Colchicine, Combretastatin) and CNS-active agents (e.g., Mescaline).[1][2]
Structure-Activity Relationship (SAR)[2][9]
-
Tubulin Inhibition: The trimethoxyphenyl ring mimics the A-ring of colchicine.[1] Benzamide derivatives bind to the colchicine-binding site on
-tubulin.-
Unmethylated: Often serves as a baseline inhibitor.[1]
-
N-Methylated: The methyl group can induce a cis/trans conformational shift (see Fig 2).[2] While N-H amides prefer the trans (E) conformation, N-methylation often shifts the equilibrium toward cis (Z) due to steric clash with the ortho-protons of the phenyl ring [3].[2] This conformational lock can either enhance or abolish binding depending on the specific steric constraints of the receptor pocket.[1]
-
-
Metabolic Stability:
-
Hydrolysis: Both amides are susceptible to amidase-mediated hydrolysis to the benzoic acid.[1]
-
N-Demethylation: The N-methyl analog undergoes oxidative N-demethylation (via CYP450 enzymes) to revert to the unmethylated parent compound before hydrolysis. This introduces a biphasic clearance profile.[1]
-
Visualization: Conformational & Metabolic Shift
Figure 2: Impact of N-methylation on conformation and metabolic pathways.[2]
Experimental Validation Protocols
A. Tubulin Polymerization Assay
To objectively compare the biological efficacy of both compounds:
-
Preparation: Dissolve compounds in DMSO (Stock 10 mM).
-
Incubation: Incubate purified tubulin protein (10 µM) with varying concentrations (0.1 - 100 µM) of the test compounds in PEM buffer (pH 6.9) containing GTP.[1][2]
-
Measurement: Monitor polymerization by measuring absorbance at 340 nm over 60 minutes at 37°C.
-
Analysis: A decrease in
compared to the vehicle control indicates inhibition.[1] The N-methyl analog typically shows altered potency due to solubility and conformational fit.[1]
B. Lipophilicity Assessment (Shake-Flask Method)[1][2]
-
System: Octanol/Water (phosphate buffer pH 7.4).[1]
-
Procedure: Dissolve compound in octanol-saturated water. Add water-saturated octanol.[1] Shake for 24 hours.
-
Quantification: Separate phases and analyze concentration in each phase via HPLC (UV detection at 254 nm).
-
Calculation:
.[2] Expect a higher LogP for the N-methyl variant.[1]
References
-
NIST Chemistry WebBook. Benzamide, 3,4,5-trimethoxy- Properties.[1]Link[2]
-
Royal Society of Chemistry. Supporting Information: Controlled Reduction of Activated Amides.[1] (Melting point data for N-methyl analog). Link
-
Journal of Organic Chemistry. Switching Conjugation Is the Predominant Factor Contributing to Complete Reversal of Amide cis-trans Preference through N-Methylation.[1]Link[2]
-
BenchChem. 3,4,5-Trimethoxybenzaldehyde and Its Derivatives: A Technical Guide.Link[2]
Sources
- 1. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. US20230203058A1 - Macrocyclic diamine derivatives as ent inhibitors for the treatment of cancers, and combination thereof with adenosine receptor antagonists - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N,3,4,5-tetramethoxy-N-methylbenzamide | 118779-14-9 | Benchchem [benchchem.com]
- 7. Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: 3,4,5-Trimethoxy-N-methylbenzamide & Structural Analogs in Anticancer Research
Part 1: Executive Summary & Pharmacophore Logic
In the landscape of antimitotic agents, 3,4,5-trimethoxy-N-methylbenzamide represents a critical "fragment" pharmacophore rather than a standalone clinical therapeutic. It serves as the structural anchor (Series A Ring) for a vast class of Colchicine Binding Site Inhibitors (CBSIs) .
While the simple N-methylbenzamide derivative exhibits modest intrinsic cytotoxicity (IC₅₀ often >50 µM), it is the foundational scaffold for high-potency agents like Combretastatin A-4 (CA-4) and KITC . This guide objectively compares the baseline performance of the core benzamide scaffold against its optimized derivatives to validate its utility in Structure-Activity Relationship (SAR) studies and drug design.
The "Warhead" Hypothesis
The 3,4,5-trimethoxy motif functions as the "warhead," mimicking the A-ring of Colchicine. However, experimental data confirms that without a hydrophobic "B-ring" (e.g., isovanillin, indole, or substituted phenyl) linked via the amide nitrogen, the molecule lacks the steric bulk required to lock tubulin in the curved (depolymerized) conformation.
Part 2: Comparative Performance Data
The following data synthesizes cross-validation studies comparing the simple scaffold against established tubulin inhibitors and optimized analogs.
Table 1: Cytotoxicity & Tubulin Inhibition Profile[1][2]
| Compound Class | Representative Agent | IC₅₀ (HeLa/MCF-7) | Tubulin Inhibition (IC₅₀) | Mechanism of Action | Solubility Profile |
| Baseline Scaffold | 3,4,5-trimethoxy-N-methylbenzamide | > 50 µM (Weak) | > 20 µM | Weak Tubulin Binding | High (LogP ~1.5) |
| Gold Standard | Combretastatin A-4 (CA-4) | 3–5 nM (Potent) | 1.0–2.0 µM | Potent Microtubule Destabilizer | Low (Lipophilic) |
| Optimized Analog | N-Benzyl-3,4,5-trimethoxybenzamide | 15–30 nM | 2.5 µM | Potent CBSI (Mimics CA-4) | Moderate |
| Dual-Action | KITC (Resveratrol Analog) | ~100 µM | N/A | Ribonucleotide Reductase Inhibitor | Moderate |
Key Insight: The addition of a hydrophobic benzyl group to the nitrogen of the title compound (transforming it into an N-benzylbenzamide) improves potency by 1000-fold , validating the "Two-Ring" binding model.
Part 3: Mechanistic Validation (Signaling Pathways)
To understand the differential efficacy, we must visualize the signaling cascade. The benzamide scaffold targets the Colchicine Binding Site on
Diagram 1: Mechanism of Action & Apoptosis Induction[3]
Caption: The benzamide scaffold inhibits tubulin polymerization, triggering the Spindle Assembly Checkpoint (SAC) and cascading into caspase-mediated apoptosis.[1][2]
Part 4: Experimental Protocols for Validation
As a researcher, you must validate the activity of this scaffold using self-verifying protocols.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Determine if the compound directly targets tubulin or acts via an off-target mechanism.
-
Reagent Prep: Prepare purified porcine brain tubulin (10 µM) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.
-
Compound Addition: Add 3,4,5-trimethoxy-N-methylbenzamide (or analog) at graded concentrations (0.1, 1, 10, 50 µM). Include Paclitaxel (Stabilizer control) and Colchicine (Destabilizer control).
-
Kinetic Monitoring: Transfer to a pre-warmed (37°C) 96-well plate. Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis:
-
Paclitaxel:[3] Rapid increase in OD340 (hyper-polymerization).
-
Vehicle (DMSO): Standard sigmoidal curve.
-
Active Benzamide: Flat line or reduced slope (inhibition of assembly).
-
-
Validation Check: If the OD340 does not rise, the compound successfully inhibited assembly. If OD340 rises normally but cells die, the mechanism is non-tubulin related.
Protocol B: MTT Cytotoxicity Validation
Objective: Establish the IC₅₀ shift between the simple amide and optimized analogs.
-
Seeding: Seed HeLa or HCT-116 cells at 5,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions (0.01 nM to 100 µM) of the test compound.
-
Control 1: 3,4,5-trimethoxy-N-methylbenzamide (Expect high IC₅₀).
-
Control 2: Combretastatin A-4 (Expect low nM IC₅₀).[4]
-
-
Development: After 48h, add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.
-
Readout: Measure OD at 570 nm. Calculate IC₅₀ using non-linear regression.
Part 5: Structural Optimization Logic (SAR)
Why does the "N-methyl" variant fail while "N-benzyl" succeeds? This diagram illustrates the steric requirements of the binding pocket.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR analysis showing that replacing the N-methyl group with a bulky aryl group is essential for high-affinity tubulin binding.
References
-
Szekeres, T., et al. (2007). "N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells."[2] International Journal of Oncology.
-
Wang, Q., et al. (2019). "Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities." Journal of Medicinal Chemistry.
-
Li, W., et al. (2025). "Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities." ResearchGate.[2][5]
-
Pettit, G.R., et al. "Combretastatin A-4 and its Analogs in Cancer Therapy." Global Research Online.
-
BenchChem Application Note. "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives."
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of 3,4,5-Trimethoxy-N-methylbenzamide: A Comparative Technical Guide
This guide outlines the technical roadmap for confirming the mechanism of action (MoA) of 3,4,5-trimethoxy-N-methylbenzamide . Given its structural duality—sharing the 3,4,5-trimethoxy pharmacophore with tubulin inhibitors (e.g., Colchicine, Combretastatin) and the benzamide core with antiemetics/antipsychotics (e.g., Trimethobenzamide, Sulpiride)—this guide prioritizes distinguishing between cytoskeletal disruption and neuroreceptor modulation .
Executive Summary & Compound Profile
3,4,5-trimethoxy-N-methylbenzamide is a synthetic benzamide derivative characterized by a highly oxygenated phenyl ring. Its structural features suggest two divergent primary mechanisms of action:
-
Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl moiety is the canonical pharmacophore for binding to the colchicine site on
-tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and apoptosis. -
Dopamine D2/5-HT3 Antagonism: The benzamide scaffold is common in atypical antipsychotics and antiemetics (e.g., Trimethobenzamide), where it acts by blocking D2 autoreceptors or 5-HT3 receptors in the Chemoreceptor Trigger Zone (CTZ).
Objective: This guide provides a self-validating experimental framework to definitively categorize the compound's MoA, distinguishing it from structural analogues.
Comparative Mechanistic Analysis
The following table contrasts the target compound with established standards to guide hypothesis testing.
| Feature | 3,4,5-Trimethoxy-N-methylbenzamide | Colchicine (Tubulin Standard) | Trimethobenzamide (D2/5-HT3 Standard) |
| Primary Pharmacophore | 3,4,5-trimethoxyphenyl + Amide | 3,4,5-trimethoxyphenyl + Tropolone | 3,4,5-trimethoxyphenyl + Basic Amine Side Chain |
| Primary Target | To Be Confirmed (Likely Tubulin) | D2 Dopamine / 5-HT3 Receptors | |
| Cellular Phenotype | G2/M Arrest (if Tubulin active) | G2/M Arrest, Mitotic Catastrophe | Membrane Hyperpolarization, Signal Blockade |
| Key Assay | Tubulin Turbidimetry | Tubulin Turbidimetry | Radioligand Binding ([ |
| Binding Kinetics | Fast reversible (predicted) | Slow tight-binding (pseudo-irreversible) | Reversible competitive |
Experimental Protocols for MoA Confirmation
Phase 1: The Cytoskeletal Validation (Tubulin Polymerization)
Rationale: The 3,4,5-trimethoxy motif is highly specific for the colchicine binding site. If the compound inhibits tubulin assembly, this is the dominant MoA.
Protocol A: In Vitro Tubulin Polymerization Turbidimetry
Principle: Microtubule assembly scatters light; inhibition reduces absorbance over time.
-
Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9). -
Preparation: Keep tubulin on ice. Prepare 2x compound stocks in DMSO (Final concentrations: 1, 5, 10, 50
M). -
Execution:
-
Pre-warm 96-well plate to 37°C.
-
Add 50
L of compound stock. -
Initiate reaction with 50
L Tubulin/GTP mix (Final tubulin conc: 3 mg/mL).
-
-
Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Validation Criteria:
-
Vmax Inhibition: Calculate the max slope compared to Vehicle (DMSO).
-
Success Metric: If IC
< 10 M, the compound is a potent direct tubulin inhibitor.
-
Protocol B: Competitive Binding Assay (Colchicine Site)
Principle: Confirm the specific binding site by displacing [
-
Incubation: Incubate 1
M tubulin with 50 nM [ H]-Colchicine and varying concentrations of 3,4,5-trimethoxy-N-methylbenzamide (0.1–100 M). -
Separation: Use DEAE-cellulose filter disks to trap tubulin-ligand complexes.
-
Quantification: Scintillation counting.
-
Causality Check: If the compound does not displace colchicine but inhibits polymerization, investigate the Vinblastine site.
Phase 2: The Receptor Validation (Dopamine/Serotonin)
Rationale:[1] If the compound lacks the basic amine side chain of Trimethobenzamide, its receptor affinity may be low. This phase controls for off-target CNS effects.
Protocol C: Radioligand Displacement (D2 Receptor)
-
Source: CHO cells overexpressing human D2
receptors. -
Ligand: [
H]-Methylspiperone (0.2 nM). -
Workflow:
-
Incubate membrane preparations with ligand +/- test compound for 120 min at 25°C.
-
Terminate via rapid vacuum filtration (GF/B filters).
-
-
Data Analysis: Plot % Specific Binding vs. Log[Compound].
-
Interpretation: High Ki (>10
M) confirms the compound is not a primary D2 antagonist, ruling out the "Trimethobenzamide-like" antiemetic mechanism.
Mechanistic Visualization
Pathway 1: Tubulin Interference (Likely Scenario)
The following diagram illustrates the cascade if the compound acts as a Microtubule Destabilizing Agent (MDA).
Caption: Proposed mechanism of action via the colchicine-binding site, leading to mitotic catastrophe.
Pathway 2: Experimental Decision Tree
Use this logic flow to interpret your data.
Caption: Logic flow for definitive MoA categorization based on assay outputs.
References
-
Bhide, B. & Gupta, V. (1977). Synthesis and lithiation of 3,4,5-trimethoxy-N-methylbenzamide. University of Glasgow Theses.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5577, Trimethobenzamide.
-
Lu, Y. et al. (2012). Tubulin Colchicine Site Binders as Multifunctional Agents. Current Pharmaceutical Design.
-
Sackett, D. L. (1995). Vinca site agents induce structural changes in tubulin. Biochemistry.
-
Seeman, P. (1980). Brain dopamine receptors. Pharmacological Reviews.
Sources
Reproducibility in Benzamide Probes: A Comparative Guide to 3,4,5-Trimethoxy-N-methylbenzamide
Executive Summary
3,4,5-Trimethoxy-N-methylbenzamide (CAS: 55100-33-9) is a critical pharmacophore in medicinal chemistry, serving as both a synthetic intermediate for psychoactive phenethylamines and a structural probe for the colchicine-binding site on
This guide provides a rigorous technical evaluation of the compound, contrasting it with functional alternatives to establish a standardized framework for its use in drug development and chemical biology.
Part 1: Critical Reproducibility Factors
As a Senior Application Scientist, I have identified two primary sources of experimental variance when working with N-methylbenzamides. Addressing these is non-negotiable for data integrity.
The "Rotamer Trap" in NMR Characterization
Unlike its non-methylated counterpart, 3,4,5-trimethoxy-N-methylbenzamide exhibits restricted rotation around the amide bond (
-
Symptom: Broad, undefined peaks or "doublets" for the N-methyl and aromatic protons that are frequently misidentified as impurities.
-
Impact: Researchers often perform unnecessary re-purification, lowering yield and introducing solvent contaminants.
-
Solution: Variable Temperature (VT) NMR . Heating the sample to
(in DMSO- ) increases the rotation rate, coalescing the signals into sharp singlets.
Solubility & Aggregation
The electron-rich 3,4,5-trimethoxy motif promotes
-
Symptom: Inconsistent
values in tubulin polymerization assays. -
Impact: False negatives in high-throughput screening (HTS).
-
Solution: Use of a DMSO stock with surfactant (0.01% Triton X-100) prevents micro-aggregate formation during serial dilution.
Part 2: Comparative Analysis
The following table objectively compares 3,4,5-trimethoxy-N-methylbenzamide with its primary structural and functional alternatives.
| Feature | 3,4,5-Trimethoxy-N-methylbenzamide | 3,4,5-Trimethoxybenzamide (Alternative A) | Colchicine (Functional Standard) |
| Role | SAR Probe / Intermediate | Negative Control / Precursor | Positive Control (Tubulin) |
| CAS | 55100-33-9 | 3086-62-2 | 64-86-8 |
| H-Bond Donor | 0 (Aprotic Amide) | 1 (Primary Amide) | 0 |
| NMR Status | Rotameric (Complex at RT) | Sharp Singlets (Simple) | Complex but Stable |
| Solubility | Moderate (Lipophilic) | Low (High Crystallinity) | High (Amphiphilic) |
| Tubulin Affinity | Low-Moderate ( | Inactive ( | High (nM range) |
| Key Utility | Probing steric tolerance at receptor sites | Baseline for H-bond donor effects | Validating assay sensitivity |
Part 3: Validated Experimental Protocols
Protocol A: Self-Validating Synthesis (Acid Chloride Method)
Rationale: The Acid Chloride route is preferred over coupling reagents (EDC/NHS) to avoid urea byproducts that co-elute with the product.
Materials:
-
3,4,5-Trimethoxybenzoic acid (1.0 eq)
-
Thionyl chloride (
, 5.0 eq) -
Methylamine (2.0 M in THF, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
Workflow:
-
Activation: Reflux 3,4,5-trimethoxybenzoic acid in neat
for 2 hours. Evaporate excess in vacuo (azeotrope with toluene 2x to remove traces). -
Coupling: Dissolve the resulting acid chloride in anhydrous DCM (
). -
Addition: Add Methylamine/THF dropwise. Observation: White precipitate (
) forms immediately. -
Workup: Dilute with DCM, wash with 1M HCl (removes unreacted amine) and sat.
(removes unreacted acid). -
Validation Point: TLC (50% EtOAc/Hexane). Product
. If multiple spots appear, check for amide hydrolysis.
Protocol B: High-Temperature NMR Validation
Rationale: To confirm purity without rotameric interference.
-
Prepare 10 mg of sample in 0.6 mL DMSO-
. -
Acquire standard
NMR at . Note broad peaks at 2.8-3.0 ppm (N-Me). -
Critical Step: Heat probe to
(333 K). Allow 5 minutes for equilibration. -
Re-acquire. Success Criteria: The N-methyl signal coalesces into a sharp doublet (coupling to NH if present) or singlet.
Part 4: Visualization of Mechanisms
Diagram 1: Synthesis & Rotameric Equilibrium
This diagram illustrates the synthetic pathway and the physical phenomenon (rotamerism) that complicates analysis.
Caption: Synthetic route via acid chloride and the subsequent rotameric equilibrium resolvable by heat.
Diagram 2: Tubulin Inhibition Pathway
The biological relevance of the compound lies in its ability to mimic the trimethoxyphenyl ring of colchicine.
Caption: Mechanism of action for trimethoxy-benzamides in disrupting microtubule dynamics.
References
-
National Institutes of Health (NIH). (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog.[1] International Journal of Oncology. Retrieved from [Link]
-
MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide: Crystal Packing and Conformational Variations. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
